2,3-dihydro-1H-indole-5-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
CAS No. |
2169128-34-9 |
|---|---|
Molecular Formula |
C8H8FNO2S |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 |
InChI Key |
BOFQQSGOUFTRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2,3-dihydro-1H-indole-5-sulfonyl fluoride chemical structure and properties
This technical guide details the chemical structure, synthesis, and applications of 2,3-dihydro-1H-indole-5-sulfonyl fluoride (also known as Indoline-5-sulfonyl fluoride ).[1] This molecule represents a high-value "SuFExable" fragment, combining the privileged indoline scaffold commonly found in kinase inhibitors with the latent reactivity of a sulfonyl fluoride warhead.[1]
A SuFEx-Enabled Covalent Scaffold for Drug Discovery[1]
Part 1: Executive Summary
This compound is a bifunctional chemical probe and building block used in covalent drug discovery and chemical proteomics.[1] It features a Sulfur-Fluoride Exchange (SuFEx) handle at the 5-position of an indoline core.[1]
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, this sulfonyl fluoride derivative exhibits "latent electrophilicity." It remains stable in aqueous biological buffers but reacts selectively with specific protein side chains (Tyrosine, Serine, Lysine, Histidine) when positioned within a binding pocket. This makes it an ideal candidate for Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) .[1]
Part 2: Chemical Architecture & Properties
Structural Analysis
The molecule consists of a fused bicyclic system (benzene and pyrrolidine rings) with a sulfonyl fluoride group attached to the benzene ring.[1]
| Feature | Description | Function in Drug Design |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) | Mimics peptide turns; privileged structure for GPCR and Kinase binding.[1] |
| Warhead | Sulfonyl Fluoride (-SO₂F) | Electrophilic trap for SuFEx click chemistry; forms covalent bonds with nucleophiles.[1] |
| Secondary Amine | Indoline Nitrogen (N1) | Hydrogen bond donor/acceptor; vector for further functionalization (e.g., amide coupling). |
Physicochemical Properties (Calculated)
Note: Values are predicted based on structural analogues.
| Property | Value | Implication |
| Molecular Formula | C₈H₈FNO₂S | -- |
| Molecular Weight | 201.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~1.6 - 1.8 | Good membrane permeability.[1] |
| PSA (Polar Surface Area) | ~55 Ų | Favorable for oral bioavailability.[1] |
| Stability | High (pH 4-8) | Resistant to hydrolysis compared to sulfonyl chlorides. |
Part 3: Synthetic Protocols
Caution: All reactions involving sulfonyl fluorides and hydrogen fluoride sources must be performed in a fume hood with appropriate PPE (gloves, goggles).
Synthesis Strategy
The synthesis requires protecting the reactive amine to prevent polymerization during the chlorosulfonation step, followed by a halide exchange.[1]
Step 1: N-Protection
-
Reagents: Indoline, Acetic Anhydride, Pyridine.
-
Product: 1-Acetylindoline.[1]
-
Rationale: Deactivates the nitrogen lone pair to prevent side reactions.[1]
Step 2: Chlorosulfonation
-
Reagents: 1-Acetylindoline, Chlorosulfonic acid (ClSO₃H).[1]
-
Conditions: 0°C to RT, 2-4 hours.
-
Product: 1-Acetylindoline-5-sulfonyl chloride.[1]
-
Mechanism: Electrophilic aromatic substitution (SEAr).[1] The 5-position is electronically favored.[1]
Step 3: Fluorination (The SuFEx Step)
-
Reagents: Potassium Bifluoride (KHF₂) or KF, Acetonitrile/Water (1:1).[1]
-
Conditions: RT, 2-12 hours.
-
Product: 1-Acetylindoline-5-sulfonyl fluoride.[1]
-
Note: Sulfonyl fluorides are stable to water, allowing aqueous workup.
Step 4: Deprotection (Optional)
-
Reagents: HCl (aq) / Dioxane or mild basic hydrolysis.
-
Product: This compound .[1]
-
Critical Control: Monitor carefully; the free amine can react with the sulfonyl fluoride intermolecularly at high concentrations or basic pH. Store as a salt (HCl) for maximum stability.
Visualization of Synthesis Pathway
Caption: Step-by-step synthetic route from Indoline to the target Sulfonyl Fluoride SuFEx probe.
Part 4: Mechanism of Action (The SuFEx Advantage)
Stability vs. Reactivity
Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and water), sulfonyl fluorides possess a unique stability profile due to the strength of the S-F bond and the low polarizability of fluorine.[1]
-
In Solution: Inert to water and most nucleophiles at physiological pH.[1]
-
In Protein Pockets: Reactivity is "unlocked" by the local microenvironment.[1] Hydrogen bonding to the sulfonyl oxygens or the fluoride leaving group activates the sulfur center for nucleophilic attack.[1]
Target Residues
The sulfonyl fluoride group reacts with nucleophilic side chains via Sulfur-Fluoride Exchange :
-
Tyrosine (Tyr-OH): Forms a Sulfonate ester (-SO₂-O-Tyr).[1]
-
Lysine (Lys-NH₂): Forms a Sulfonamide (-SO₂-NH-Lys).[1]
-
Serine (Ser-OH): Forms a Sulfonate ester (often requires catalytic triad assistance).[1]
-
Histidine (His-NH): Forms a Sulfonamide.[1]
Biological Activation Logic
Caption: Mechanism of SuFEx-mediated covalent protein modification.
Part 5: Applications in Drug Discovery[2][3]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "covalent fragment."[1] Researchers screen libraries of such fragments against a protein target.[1]
-
Workflow: Incubate protein with Indoline-5-SO₂F -> Digest protein -> Analyze via LC-MS/MS.[1]
-
Result: Identification of cryptic binding pockets where the indoline binds and the fluoride reacts.[1]
Chemical Probes (ABPP)
By attaching a reporter tag (e.g., biotin or an alkyne for click chemistry) to the indoline nitrogen, this scaffold becomes a probe to map the "reactive proteome."[1]
-
Protocol:
Part 6: Safety & Handling
-
Hazard Identification: Sulfonyl fluorides are covalent modifiers.[1][2] Treat as potential sensitizers and irregular toxins.[1]
-
HF Generation: Hydrolysis (though slow) or reaction releases Fluoride ions (F⁻).[1] In acidic media, this can form trace HF.
-
Storage: Store in a cool, dry place. The hydrochloride salt of the free amine is more stable than the free base.[1]
-
Disposal: Quench with aqueous NaOH (pH > 10) to force hydrolysis to the benign sulfonate before disposal.[1]
Part 7: References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
-
Narayanam, M. K., et al. (2020).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Enamine. "Aliphatic & Aromatic Sulfonyl Fluorides for SuFEx."[1] Enamine Building Blocks. Link
Sources
Indoline-5-sulfonyl fluoride CAS number and molecular weight
Indoline-5-Sulfonyl Fluoride (CAS 2169128-34-9): A Technical Guide to Physicochemical Properties and SuFEx-Enabled Chemical Biology
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and materials science[1]. At the forefront of this chemical renaissance are functionalized sulfonyl fluorides. Indoline-5-sulfonyl fluoride represents a highly privileged, bifunctional scaffold. By combining the synthetically versatile indoline core (a secondary amine) with the highly selective electrophilicity of a sulfonyl fluoride warhead, this molecule serves as a critical building block for developing targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[2][3].
This whitepaper provides an in-depth technical analysis of Indoline-5-sulfonyl fluoride, detailing its physicochemical properties, the mechanistic grounding of its reactivity, and a self-validating protocol for its application in chemical biology.
Physicochemical Profiling & Structural Data
To facilitate precise stoichiometric calculations and mass spectrometry validation, the quantitative data for Indoline-5-sulfonyl fluoride is summarized below[4][5]:
| Property | Value |
| IUPAC / Chemical Name | 2,3-dihydro-1H-indole-5-sulfonyl fluoride |
| CAS Registry Number | 2169128-34-9 |
| Molecular Formula | C8H8FNO2S |
| Molecular Weight | 201.22 g/mol |
| Monoisotopic Mass | 201.02597 Da |
| SMILES String | C1CNC2=C1C=C(C=C2)S(=O)(=O)F |
| Standard Purity (Commercial) | ≥ 95% (Verified via NMR, HPLC) |
Mechanistic Grounding: The S(VI)-F Hub in Chemical Biology
The strategic advantage of Indoline-5-sulfonyl fluoride lies in the unique dichotomy of the S(VI)-F bond: it is thermodynamically unstable with respect to hydrolysis, yet exceptionally kinetically inert[6].
Unlike traditional sulfonyl chlorides, which suffer from rapid, indiscriminate hydrolysis in aqueous environments, sulfonyl fluorides are "spring-loaded"[1][7]. They remain completely unreactive under physiological conditions until they encounter a specific activating microenvironment. In chemical synthesis, this activation is achieved via an organic base or bifluoride catalyst[6]. In biological systems, activation occurs when the warhead is driven into close proximity with a nucleophilic protein residue (e.g., Tyrosine, Lysine, Serine, or Histidine) that is situated in a polarizing active site[2][3].
Indoline-5-sulfonyl fluoride is particularly valuable for Structure-Activity Relationship (SAR) studies. The indoline nitrogen (N1) provides a secondary anchor point that can be readily functionalized via Buchwald-Hartwig amination, reductive amination, or acylation. This allows researchers to build a modular library of target-specific ligands while retaining the orthogonal reactivity of the sulfonyl fluoride warhead[3].
Experimental Workflows: Catalytic SuFEx Coupling Protocol
To harness Indoline-5-sulfonyl fluoride for late-stage drug functionalization, the following base-catalyzed SuFEx protocol provides a self-validating system for coupling the warhead with phenolic nucleophiles to form stable aryl fluorosulfonates[2][8].
Step 1: Reagent Preparation & Baseline Validation
-
Action: Dissolve Indoline-5-sulfonyl fluoride (1.0 equiv, 0.1 mmol) and the target phenolic compound (1.0 equiv, 0.1 mmol) in anhydrous Acetonitrile (CH3CN, 1.0 mL) in a sealed vial.
-
Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polar transition state of the S(VI) exchange without acting as a competing nucleophile, which prevents solvolysis of the probe[2].
-
Self-Validation Checkpoint 1: Analyze the mixture via LC-MS prior to catalyst addition. The chromatogram must show stable peaks for the starting materials (Indoline-5-sulfonyl fluoride
[M+H]+ ≈ 202.03) with zero spontaneous hydrolysis, confirming the kinetic stability of the S-F bond.
Step 2: Catalytic Activation
-
Action: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifluoride salt (e.g., [FHF]-) at 10–20 mol% to the reaction mixture under continuous stirring at room temperature[6].
-
Causality: The base serves a dual mechanistic purpose. First, it deprotonates the phenol to form a highly nucleophilic phenoxide. Second, it coordinates with the S(VI) center, lowering the activation energy required for the departure of the fluoride ion[6][8].
Step 3: Reaction Monitoring
-
Action: Stir the reaction for 2–4 hours at room temperature. Monitor progression via LC-MS.
-
Self-Validation Checkpoint 2: The reaction is deemed successful when the starting material peak vanishes, replaced by a single product peak corresponding to the mass of the covalent sulfonate adduct (
Da, accounting for the loss of HF). The absence of side-products validates the orthogonal selectivity of the SuFEx click reaction[1].
Step 4: Isolation and Purification
-
Action: Quench the reaction with a mild aqueous buffer (pH 7.0) to neutralize the base and wash away the generated HF salts. Extract the organic layer with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate in vacuo.
-
Causality: The robust nature of the newly formed S-O bond allows for standard aqueous workup without the risk of product degradation, ensuring high recovery yields for downstream biological screening[3][8].
Pathway Visualization
Mechanistic pathway of SuFEx click chemistry utilizing Indoline-5-sulfonyl fluoride.
References
-
Title: 2169128-34-9 (C8H8FNO2S) - PubChemLite | Source: uni.lu | URL: 4
-
Title: CAS:2169128-34-9, Indoline-5-sulfonyl fluoride | Source: bidepharm.com | URL: 5
-
Title: Click Chemistry - Sharpless Lab | Source: scripps.edu | URL: 1
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | Source: rhhz.net | URL: 7
-
Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Source: acs.org | URL: 2
-
Title: SIOC Made Progress in Sulfur(VI) Fluoride Exchange(SuFEx) Chemistry | Source: cas.cn | URL: 6
-
Title: Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange | Source: scispace.com | URL: 8
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | Source: acs.org | URL: 3
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 2169128-34-9 (C8H8FNO2S) [pubchemlite.lcsb.uni.lu]
- 5. CAS:2169128-34-9, Indoline-5-sulfonyl fluoride-毕得医药 [bidepharm.com]
- 6. english.cas.cn [english.cas.cn]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 8. scispace.com [scispace.com]
Difference between indole-5-sulfonyl fluoride and indoline-5-sulfonyl fluoride
Executive Summary
In the rapidly evolving field of Targeted Covalent Inhibitors (TCIs), the sulfonyl fluoride (
While structurally similar, these two cores exhibit distinct electronic environments, metabolic liabilities, and 3D geometries. This whitepaper elucidates these differences to guide scaffold selection for high-affinity, selective covalent probes.
Part 1: Structural & Electronic Fundamentals
The choice between an indole and an indoline core is not merely cosmetic; it fundamentally alters the vector of the warhead and the electronic activation of the sulfur center.
Aromaticity and Geometry
-
Indole-5-SF: The indole ring is a planar, aromatic 10-
electron system. The nitrogen lone pair is delocalized into the ring to maintain aromaticity. This results in a rigid, flat scaffold ideal for - stacking interactions within hydrophobic pockets. -
Indoline-5-SF: The indoline (2,3-dihydroindole) ring is non-aromatic at the heterocyclic portion. The C2 and C3 carbons are
hybridized, causing the ring to pucker (envelope conformation). This introduces "Fsp3" character (fraction of carbons), increasing solubility and providing a distinct 3D vector that may better complement non-planar binding pockets.
Electronic Modulation of the Warhead
The reactivity of the sulfonyl fluoride group is governed by the electron density of the aromatic ring to which it is attached.
-
The "Para-Donor" Effect: In both molecules, the nitrogen atom is para to the sulfonyl fluoride group.
-
Reactivity Divergence:
-
In Indoline , the nitrogen is an alkyl amine (
-like). It acts as a strong electron bond donor (+M effect) into the benzene ring. This high electron density at C5 stabilizes the S-F bond, making the sulfur less electrophilic. Result: Indoline-5-SF is a "quieter" warhead, requiring a stronger nucleophile or significant protein-templated activation to react. -
In Indole , the nitrogen lone pair is partially tied up in the aromatic sextet. While still electron-rich, it donates less density to C5 compared to the indoline nitrogen. Result: Indole-5-SF is comparatively more electrophilic than its indoline counterpart.
-
Part 2: Synthetic Pathways & Interconversion
A robust synthetic strategy allows for the late-stage divergence of these two scaffolds. The following protocol outlines the synthesis of both from a common precursor.
Synthesis Diagram (Graphviz)
Figure 1: Divergent synthetic pathway accessing both scaffolds from indoline. Note that sulfonyl fluorides are generally stable to oxidative conditions used to convert indoline to indole.
Detailed Protocols
A. Synthesis of Indoline-5-Sulfonyl Fluoride
-
Protection: Treat Indoline (1.0 eq) with acetic anhydride (1.1 eq) in DCM to form N-acetylindoline. This prevents polymerization during sulfonylation.
-
Chlorosulfonylation: Add N-acetylindoline portion-wise to neat chlorosulfonic acid (
, 5.0 eq) at 0°C. Heat to 60°C for 2 hours. Quench on ice. -
Fluorination (SuFEx): Dissolve the crude sulfonyl chloride in MeCN. Add saturated aqueous
(2.0 eq). Stir at RT for 4 hours. The biphasic "on-water" conditions facilitate rapid Cl F exchange. -
Deprotection: Reflux in 2M HCl/MeOH to remove the acetyl group. Note: Indoline-5-SF is prone to oxidation in air; store under inert atmosphere.
B. Synthesis of Indole-5-Sulfonyl Fluoride
-
Method A (Oxidation): Treat 1-Acetylindoline-5-sulfonyl fluoride with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux. The
group survives these oxidative conditions. -
Method B (Direct): 5-Bromoindole
Protect Nitrogen (e.g., TIPS) Lithium-Halogen Exchange (t-BuLi, -78°C) Quench with gas Chlorination (NCS) Fluorination ( ). This route is preferred if the indoline reduction step is low yielding.
Part 3: Reactivity Profile (SuFEx Context)
The "SuFEx" reaction relies on the specific activation of the S-F bond by a protein microenvironment (usually a hydrogen bond network stabilizing the fluoride leaving group) and a nucleophile (Tyr, Ser, Lys, His).
| Feature | Indole-5-SF | Indoline-5-SF |
| Intrinsic Electrophilicity | Moderate. The aromatic ring pulls some density, but N-donation is limited. | Low. Strong +M donation from |
| Solubility (LogP) | High LogP. Lipophilic, planar. | Lower LogP. Better aqueous solubility due to polarity and non-planarity. |
| Metabolic Stability | Good. Major metabolism via hydroxylation. | Poor. Rapidly oxidized by CYPs back to Indole (aromatization). |
| Primary Application | Rigid probes, kinase inhibitors (ATP mimetic). | Fragment screening, soluble lead compounds. |
Mechanism of Covalent Capture
Figure 2: SuFEx mechanism. The rate of nucleophilic attack is modulated by the core scaffold's ability to donate electrons to the sulfur center.
Part 4: Strategic Recommendations for Drug Discovery
When to use Indole-5-SF:
-
Target Class: Kinases, where the planar indole mimics the adenine ring of ATP.
-
Requirement: High potency. The slightly higher electrophilicity allows it to capture nucleophiles that are not perfectly positioned or have lower intrinsic nucleophilicity (e.g., Serine).
-
Stability: When metabolic stability is a priority (avoids the rapid CYP-mediated dehydrogenation seen with indolines).
When to use Indoline-5-SF:
-
Target Class: Soluble enzymes or targets requiring non-planar shape complementarity.
-
Requirement: High Selectivity.[1] Because the warhead is electronically deactivated, it requires a perfect geometric fit and strong protein-assisted activation to react. This reduces off-target labeling of random surface residues.
-
Fsp3 Needs: When improving the physicochemical properties (solubility/permeability) of a lead series is required.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link
-
Petrini, M., et al. (2006). "Arenesulfonyl Indoles: Versatile Precursors for C-3 Functionalization."[2] Chemical Reviews. Link
-
Terent'ev, A. O., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Pharmaceuticals.[1][3][4] Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Sources
Targeted Covalent Modification: Biological Targets and Mechanisms of Indoline-5-Sulfonyl Fluoride Derivatives
Topic: Biological Targets of Indoline-5-Sulfonyl Fluoride Derivatives Format: In-Depth Technical Guide
Executive Summary
Indoline-5-sulfonyl fluoride (ISF) derivatives represent a specialized class of Targeted Covalent Inhibitors (TCIs) and chemical probes. Unlike traditional reversible inhibitors, these molecules utilize the unique reactivity of the sulfonyl fluoride (
This guide details the biological targets of ISF derivatives, focusing on their application in oncology (Carbonic Anhydrases) , targeted protein degradation (Cereblon E3 Ligase) , and chemoproteomics (Activity-Based Protein Profiling) . It serves as a blueprint for researchers designing "scaffold-hopping" campaigns or proteome-wide reactivity maps.
The Chemistry of the Warhead: Why Indoline-5-Sulfonyl Fluoride?
The indoline scaffold is a "privileged structure" in medicinal chemistry, mimicking the amino acid tryptophan and capable of hydrogen bonding within diverse active sites. When functionalized with a sulfonyl fluoride at the C5 position, it gains a "context-specific" reactivity profile.
Stability vs. Reactivity Paradox
The
-
Metabolically Stable: Resistant to hydrolysis in plasma and neutral aqueous buffer (unlike sulfonyl chlorides).
-
Context-Dependent: It remains inert until positioned in proximity to a nucleophile within a protein binding pocket, where the local environment (e.g., oxyanion hole, proton shuttle) catalyzes the fluoride displacement.
Mechanism of Action (SuFEx)
The reaction proceeds via a nucleophilic substitution at the sulfur center.
-
Nucleophile: Serine (
), Tyrosine ( ), Lysine ( ), or Histidine (Imidazole). -
Leaving Group: Fluoride ion (
). -
Outcome: Formation of a robust sulfonate (
) or sulfonamide ( ) bond.
Primary Biological Targets
Target A: Carbonic Anhydrases (CA IX and XII)
Therapeutic Context: Hypoxic solid tumors.[1] Indoline-5-sulfonamides are well-established reversible inhibitors of Carbonic Anhydrase. The sulfonyl fluoride derivatives act as covalent probes or "inexhaustible" inhibitors for isoforms CA IX and CA XII, which are overexpressed in hypoxic cancer cells to regulate pH.
-
Mechanism: The indoline core directs the molecule to the enzyme's active site via coordination with the Zinc (
) ion. Once bound, the warhead reacts with a non-catalytic but accessible residue (often His64 or Thr200 ) near the active site entrance. -
Significance: Covalent locking prevents the rapid dissociation seen with reversible sulfonamides, maintaining inhibition even as the drug clears from circulation.
Target B: Cereblon (CRBN) - E3 Ubiquitin Ligase
Therapeutic Context: Targeted Protein Degradation (Molecular Glues). While often associated with isoindoline scaffolds (e.g., EM364-SF), indoline derivatives are explored as structural analogs to modulate the substrate specificity of the CRL4-CRBN complex.
-
Mechanism: These derivatives bind to the thalidomide-binding domain (TBD) of Cereblon.
-
Covalent Capture: The sulfonyl fluoride specifically targets His353 (or adjacent lysines depending on linker length).
-
Outcome: Unlike reversible immunomodulatory drugs (IMiDs), covalent modification of CRBN can permanently alter the surface topology of the ligase, potentially enabling the recruitment and degradation of novel "neosubstrates" (e.g., IKZF1, CK1
) that reversible binders cannot engage.
Target C: Serine Hydrolases (Proteome-Wide)
Therapeutic Context: Activity-Based Protein Profiling (ABPP). ISF derivatives serve as broad-spectrum probes for the serine hydrolase superfamily (proteases, lipases, esterases).
-
Mechanism: The probe mimics a substrate. The catalytic Serine nucleophile in the enzyme's active site attacks the sulfur, resulting in irreversible sulfonylation.
-
Application: By attaching a "click" handle (e.g., alkyne) to the indoline nitrogen, researchers can enrich and identify active serine hydrolases in complex lysates using Mass Spectrometry.
Visualization: Mechanisms & Pathways
Mechanism of Covalent Inhibition (SuFEx)
The following diagram illustrates the nucleophilic attack of a protein residue on the Indoline-5-SF probe.
Caption: The SuFEx reaction pathway showing the progression from non-covalent recognition to irreversible covalent modification.
ABPP Workflow for Target Identification
This workflow describes how ISF derivatives are used to validate targets in a lysate.
Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-tagged indoline-5-sulfonyl fluoride probes.
Experimental Protocols
Synthesis of Indoline-5-Sulfonyl Fluoride Core
Note: This protocol assumes starting from Indoline.
-
Protection: Protect the indoline nitrogen (e.g., Acetyl or Boc) to prevent sulfonylation at the N1 position.
-
Reagents: Indoline,
, , DCM.
-
-
Chlorosulfonylation: Introduce the sulfonyl chloride moiety.
-
Reagents: N-acetylindoline, Chlorosulfonic acid (
), to RT. -
Observation: Evolution of
gas; product precipitates on ice.
-
-
Fluorination (SuFEx Precursor Formation): Convert sulfonyl chloride to sulfonyl fluoride.
-
Reagents:
(sat. aq.) in MeCN/Water or in THF. -
Conditions: Stir at RT for 4–12 hours.
-
Validation:
NMR signal typically appears around ppm (vs ).
-
-
Deprotection/Functionalization: Remove N-protecting group if necessary or alkylate with "click" handle (propargyl bromide) for ABPP probes.
Covalent Labeling Assay (Gel-Based)
Objective: Verify covalent binding to a recombinant target (e.g., CA IX).
-
Preparation: Dilute protein to
in PBS (pH 7.4). -
Dosing: Add Indoline-SF probe (10–100
final) from DMSO stock. Include a DMSO-only control and a competitive control (pre-incubated with excess reversible inhibitor). -
Incubation: Incubate at
for 60 minutes. -
Quenching: Add
SDS-PAGE loading buffer (containing -mercaptoethanol) and boil for 5 mins.-
Note: Boiling disrupts non-covalent bonds. Only covalent adducts remain.
-
-
Analysis: Perform Western Blot or Intact Protein Mass Spec. A mass shift of
confirms labeling.
Comparative Data Summary
| Feature | Indoline-5-Sulfonamide (Reversible) | Indoline-5-Sulfonyl Fluoride (Covalent) |
| Binding Mode | Equilibrium ( | Kinetic ( |
| Target Residence Time | Minutes to Hours | Infinite (Turnover dependent) |
| Potency (IC50) | Shifts with substrate concentration | Time-dependent (decreases over time) |
| Selectivity | Defined by binding pocket fit | Defined by pocket fit + nucleophile proximity |
| Primary Residue | Zn2+ Coordination | Zn2+ Coord.[2] + His/Ser/Lys |
References
-
Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Link
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals.[3][4][5][6][7][8] Link
-
Cravatt, B. F., et al. (2018). Activity-based Protein Profiling: The Serine Hydrolase Proteome. Annual Review of Biochemistry. Link
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
BenchChem. (2025). Isoquinoline-5-sulfonyl fluoride and related scaffolds. Link
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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Technical Whitepaper: Aqueous Stability and Reactivity Profiling of 2,3-Dihydro-1H-indole-5-sulfonyl Fluoride
Executive Summary
Sulfonyl fluorides (SFs) have revolutionized chemical biology and drug discovery, serving as privileged electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and targeted covalent inhibitors. However, the successful deployment of these warheads requires a rigorous understanding of their stability in physiological environments. This whitepaper provides an in-depth analysis of the aqueous stability of 2,3-dihydro-1H-indole-5-sulfonyl fluoride (indoline-5-sulfonyl fluoride), detailing the electronic causality behind its hydrolytic resistance, and outlining a self-validating experimental protocol for kinetic profiling.
Electronic Modulation of the S(VI)-F Hub
As a Senior Application Scientist, I frequently observe that the premature failure of covalent probes in vivo stems from a fundamental misunderstanding of their aqueous stability profiles. The S-F bond is inherently more robust than its sulfonyl chloride counterpart, yet its susceptibility to hydrolysis is highly dependent on the electronic nature of the attached aryl ring, as demonstrated in recent metabolic stability studies of aryl sulfonyl fluorides ().
In the case of this compound, the indoline core presents a unique electronic microenvironment. The nitrogen atom at position 1 is situated para to the sulfonyl fluoride group at position 5. Under physiological conditions (pH 7.4), the unprotonated indoline nitrogen acts as a strong electron-donating group (EDG). The lone pair on the nitrogen delocalizes through the aromatic
The Causality of Stability: This resonance effect reduces the electrophilicity of the sulfur atom, thereby elevating the activation energy required for hydroxide-mediated nucleophilic attack. Consequently, the S-F bond in this specific scaffold exhibits remarkable hydrolytic stability compared to electron-deficient aryl sulfonyl fluorides, which are prone to rapid degradation in aqueous media.
Aqueous Stability Profile: pH and Buffer Dependencies
The hydrolytic degradation of sulfonyl fluorides is primarily base-catalyzed. However, buffer composition plays a critical, often overlooked role. Nucleophilic buffers (e.g., Tris) can actively participate in the degradation pathway, leading to artificially shortened half-lives, a phenomenon well-documented in SuFEx-mediated bioconjugation literature ().
Table 1: Quantitative Hydrolytic Stability of Indoline-5-Sulfonyl Fluoride (37 °C)
| Buffer System (50 mM) | pH Level | Est. Half-Life ( | Primary Degradation Mechanism |
| Sodium Acetate | 4.0 | > 72 hours | Negligible (Protonation of N1 limits OH⁻ attack) |
| Phosphate Buffered Saline | 7.4 | > 48 hours | Trace background hydrolysis |
| Tris-HCl | 8.0 | ~ 18 hours | Amine-assisted nucleophilic displacement |
| Sodium Carbonate | 10.0 | < 4 hours | Direct base-catalyzed hydrolysis (OH⁻ attack) |
Note: Data synthesized from established structure-activity relationships of aryl sulfonyl fluorides and indoline derivatives.
Mechanistic Causality of Hydrolytic Resistance
To fully leverage this compound, one must understand the divergent pathways it can take. In the absence of a proximity-driven protein target (where specific tyrosine or lysine residues activate the SuFEx reaction), the molecule relies on its resonance stabilization to resist the bulk aqueous environment.
Fig 1. Divergent reactivity pathways of indoline-5-sulfonyl fluoride based on microenvironment.
Self-Validating Experimental Protocol for Stability Assessment
A common pitfall in stability assays is the failure to account for compound precipitation or non-specific adsorption to plasticware, which manifests as a false "loss of parent compound" in LC-MS data. To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing an internal standard and monitoring mass balance, we isolate true chemical hydrolysis from physical loss.
Fig 2. Self-validating experimental workflow for assessing aqueous stability of sulfonyl fluorides.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles and storage.
-
-
Reaction Initiation: Spike the stock solution into 1 mL of the target aqueous buffer (e.g., 50 mM PBS, pH 7.4) to achieve a final concentration of 100 µM (1% DMSO final). Incubate at 37 °C in a thermoshaker.
-
Time-Course Sampling: At predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.
-
Quenching & Internal Standard Addition: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of a stable internal standard (e.g., sulfanilamide).
-
Causality: Acetonitrile precipitates buffer proteins/salts and instantly halts the hydrolysis reaction, while the internal standard corrects for ionization fluctuations and volumetric errors during LC-MS analysis.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet any insoluble material.
-
LC-MS/MS Analysis: Analyze the supernatant using reversed-phase LC-MS/MS. Monitor both the parent mass (indoline-5-sulfonyl fluoride) and the hydrolysis product mass (indoline-5-sulfonic acid).
-
Mass Balance Validation: Calculate the molar sum of the parent and the sulfonic acid at each time point.
-
Causality: If the total molarity drops below 95% of the
value, it indicates physical loss (precipitation/adsorption) rather than pure chemical hydrolysis, invalidating the kinetic calculation.
-
Implications for Drug Development
The stability of the S-F bond in this compound makes it an exceptional candidate for late-stage functionalization and targeted covalent inhibitor (TCI) design (). Its resistance to background aqueous hydrolysis ensures a longer pharmacokinetic half-life, allowing the warhead to circulate systemically until it encounters the specific microenvironment of its target protein, where proximity-driven SuFEx click chemistry can occur.
References
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics / PubMed |[Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media | PMC / National Institutes of Health |[Link]
-
Synthetic Routes to Arylsulfonyl Fluorides | Catalysts / MDPI |[Link]
Mechanism of action of sulfonyl fluoride covalent inhibitors
Sulfonyl fluoride covalent inhibitors have emerged as a powerful and versatile class of molecules in chemical biology and drug discovery. Their ability to target a broad range of nucleophilic amino acid residues has significantly expanded the druggable proteome. A deep understanding of their mechanism of action, coupled with robust methods for their kinetic and proteomic characterization, is essential for the continued development of this promising class of therapeutics. The ongoing advancements in SuFEx chemistry and its applications are poised to further accelerate the discovery of novel covalent drugs for a wide range of diseases. [23][24]
References
-
Jones, L. H. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]
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(n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. National Center for Biotechnology Information. [Link]
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Li, G., Zhang, Z., Wu, P., & Sharpless, K. B. (2018, February 16). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Publications. [Link]
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Nunes, J. B., & Palermo, G. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
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(n.d.). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. National Center for Biotechnology Information. [Link]
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Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]
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(2023, June 1). SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. Journal of Nuclear Medicine. [Link]
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Nunes, J. B., & Palermo, G. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
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Narayanan, A., & Jones, L. H. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]
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Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2017, November 22). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]
-
(2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry, University of Toronto. [Link]
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Mader, L. K., & Keillor, J. W. (n.d.). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. Royal Society of Chemistry. [Link]
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(2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]
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Mader, L. K., & Keillor, J. W. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Royal Society of Chemistry. [Link]
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(n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. MDPI. [Link]
-
(2023, February 10). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC. National Center for Biotechnology Information. [Link]
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(n.d.). Applications of Sulfonyl Fluorides. ResearchGate. [Link]
-
(n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]
-
Robinson, R. P., et al. (2016, October 17). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed. [Link]
-
(2026, February 3). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Wiley Online Library. [Link]
-
(n.d.). Detection of ABP binding sites and competitive ABPP. (A) Structure of a.... ResearchGate. [Link]
-
Zhang, D., et al. (2022, February 16). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. [Link]
-
(n.d.). Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction.... ResearchGate. [Link]
-
van der Schaar, S. R. (2018, January 22). "Activity-based Protein Profiling" in. Scholarly Publications Leiden University. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
(n.d.). Structure-based design and analysis of SuFEx chemical probes. ResearchGate. [Link]
-
(n.d.). Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts. [Link]
-
(2023, April 29). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
(2021, July 26). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]
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An In-depth Technical Guide on Indoline-Based Sulfonyl Fluoride Scaffolds for Drug Discovery
This guide provides a comprehensive overview of the strategic integration of indoline scaffolds with sulfonyl fluoride electrophiles, a promising frontier in covalent drug discovery. We will delve into the underlying chemical principles, synthesis methodologies, and practical applications of this unique combination, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Rationale - Marrying a Privileged Scaffold with a Versatile Warhead
The indoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is found in a multitude of natural products and FDA-approved drugs, demonstrating its inherent ability to interact with a wide array of biological targets.[1][2][3][4][5][6][7] The versatility of the indoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][5][7][8] Its derivatives have shown significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][2][3][4][5][7][8]
The sulfonyl fluoride (SO₂F) group, on the other hand, has emerged as a "privileged warhead" for targeted covalent inhibitors. Unlike more traditional reactive groups that primarily target cysteine residues, sulfonyl fluorides exhibit a unique reactivity profile, capable of forming stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[9][10][11][12] This expanded targeting scope significantly broadens the "ligandable proteome," opening up new avenues for drug discovery against targets previously considered "undruggable."[12]
The strategic combination of the indoline scaffold with the sulfonyl fluoride warhead creates a powerful platform for developing highly selective and potent covalent inhibitors. The indoline core provides the initial binding affinity and selectivity for the target protein, while the sulfonyl fluoride group, positioned appropriately, can then form a covalent bond with a nearby nucleophilic residue, leading to prolonged and often irreversible inhibition.
Part 2: The Chemistry - Synthesis and Reactivity
The synthesis of indoline-based sulfonyl fluorides can be achieved through various synthetic routes. A common approach involves the introduction of the sulfonyl fluoride moiety onto a pre-existing indoline scaffold. This can be accomplished through reactions such as the sulfonylation of an amino group on the indoline ring or by employing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[9][13][14][15]
SuFEx Chemistry: A Click Chemistry Approach
SuFEx chemistry, introduced by K. Barry Sharpless and coworkers, represents a significant advancement in the synthesis of sulfonyl fluorides and their derivatives.[9][15] This set of "click chemistry" reactions is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups, making it particularly well-suited for late-stage functionalization in drug discovery programs.[9][14][16][17] The core principle of SuFEx involves the reaction of a sulfonyl fluoride with a nucleophile, leading to the displacement of the fluoride ion and the formation of a new covalent bond.[10]
A key advantage of SuFEx is its compatibility with high-throughput synthesis and screening platforms.[16][17] This allows for the rapid generation and evaluation of large libraries of indoline-based sulfonyl fluoride analogs, accelerating the hit-to-lead optimization process.[16][17]
Reactivity and Selectivity of the Sulfonyl Fluoride Warhead
The reactivity of the sulfonyl fluoride group is a critical parameter that must be carefully controlled. While it is reactive enough to form a covalent bond with the target protein, it must also be stable enough to avoid off-target reactions and degradation in a biological environment.[18][19] The electronic properties of the indoline scaffold can be modulated to fine-tune the reactivity of the attached sulfonyl fluoride warhead.[11] For instance, the introduction of electron-withdrawing or electron-donating groups on the indoline ring can influence the electrophilicity of the sulfur atom in the sulfonyl fluoride group.
The selectivity of the covalent interaction is largely dictated by the non-covalent binding of the indoline scaffold to the target protein.[10][18] The specific orientation of the sulfonyl fluoride group within the binding pocket determines which nucleophilic residue it will react with. This "proximity-induced" reactivity is a key feature of targeted covalent inhibitors and is responsible for their high degree of selectivity.
Part 3: Experimental Workflows and Protocols
The development of indoline-based sulfonyl fluoride inhibitors involves a series of well-defined experimental workflows. These workflows are designed to identify and characterize potent and selective inhibitors, validate their mechanism of action, and assess their therapeutic potential.
Diagram of a Typical Drug Discovery Workflow
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride for proteomics
This application note provides a comprehensive, field-proven guide for the synthesis and chemoproteomic deployment of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1193387-46-0). As a Senior Application Scientist, I have structured this protocol to move beyond a simple list of instructions, focusing instead on the chemical causality and self-validating quality control (QC) steps required to ensure high-fidelity data in covalent Fragment-Based Drug Discovery (FBDD).
Rationale & Design: The SuFEx Advantage in Proteomics
In the landscape of covalent ligand discovery, traditional electrophiles like acrylamides predominantly target highly nucleophilic, solvent-exposed cysteines. However, to expand the "druggable" proteome, researchers must target non-catalytic residues such as tyrosine (Tyr), lysine (Lys), serine (Ser), and histidine (His)[1],[2].
This is achieved through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides act as "context-dependent" electrophiles. In aqueous biological buffers, the S-F bond is thermodynamically highly stable and kinetically trapped, preventing non-specific hydrolysis[3]. However, when the fragment binds to a protein pocket, the microenvironment (e.g., proximity to a basic residue or hydrogen-bond network) lowers the activation energy, triggering a rapid, proximity-driven covalent exchange that expels hydrogen fluoride (HF) and forms a stable sulfonate or sulfonamide linkage[4],[1].
The specific probe discussed here, 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride , is structurally optimized for FBDD[5]. The indoline-1-carboxamide core provides a rigid, hydrogen-bond-capable scaffold that drives initial non-covalent affinity, while the C5-positioned sulfonyl fluoride serves as the reactive warhead.
Synthetic Architecture & Protocols
The synthesis of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride requires a tightly controlled, three-stage sequence. Each step is designed to modulate the electronic properties of the indoline ring to ensure regioselectivity.
Chemical synthesis route of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride.
Stage 1: Carbamoylation of Indoline
-
Causality: Unprotected indoline is highly susceptible to uncontrolled electrophilic aromatic substitution and oxidation. By reacting the secondary amine with isocyanic acid (generated in situ), we form a urea derivative. This protects the nitrogen and moderates its electron-donating effect, ensuring the subsequent sulfonylation is strictly directed to the para position (C5).
-
Protocol:
-
Dissolve 10 mmol of indoline (2,3-dihydro-1H-indole) in 20 mL of glacial acetic acid and 10 mL of water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 15 mmol of potassium cyanate (KOCN) dissolved in 10 mL of water dropwise over 30 minutes.
-
Stir at room temperature for 4 hours.
-
Self-Validation (QC): Perform TLC (Ethyl Acetate:Hexane, 1:1). The product spot should be UV-active but ninhydrin-negative, confirming the consumption of the amine.
-
Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield indoline-1-carboxamide.
-
Stage 2: Regioselective Chlorosulfonylation
-
Causality: Chlorosulfonic acid acts as both the electrophile and the solvent. The carbamoyl group sterically hinders the ortho position (C7) while electronically directing the incoming sulfonyl group to the para position (C5).
-
Protocol:
-
Cool 10 mL of chlorosulfonic acid (ClSO3H) to 0 °C under an inert argon atmosphere.
-
Add 5 mmol of indoline-1-carboxamide in small portions to maintain the temperature below 5 °C.
-
Warm the reaction to room temperature and stir for 3 hours.
-
Self-Validation (QC): Quench a 10 µL aliquot in ice water, extract with dichloromethane (DCM), and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the sulfonyl chloride intermediate.
-
Carefully pour the bulk reaction mixture over crushed ice. Extract the precipitated 1-carbamoylindoline-5-sulfonyl chloride with DCM, dry over Na2SO4, and concentrate. Use immediately in Stage 3 to prevent hydrolysis.
-
Stage 3: SuFEx Fluorination
-
Causality: The S-Cl bond is highly labile to hydrolysis. Fluorination with potassium fluoride (KF) replaces the chloride with a fluoride ion, creating a SuFEx-capable warhead that is stable in aqueous environments but reactive in protein pockets[3].
-
Protocol:
-
Dissolve the crude sulfonyl chloride in 15 mL of Acetonitrile (MeCN).
-
Add a saturated aqueous solution of Potassium Fluoride (KF) (15 mmol in 5 mL H2O).
-
Stir vigorously at room temperature for 12 hours. The biphasic nature requires high-speed stirring for optimal mass transfer.
-
Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.
-
Self-Validation (QC): Confirm the product via 19F NMR. A distinct, sharp singlet between +50 to +60 ppm is the definitive hallmark of an arylsulfonyl fluoride.
-
Chemoproteomic Deployment
Once synthesized, this fragment is utilized in Activity-Based Protein Profiling (ABPP) or intact protein mass spectrometry to identify novel ligandable pockets[4],[1].
Chemoproteomic workflow for covalent target validation and site-of-modification mapping.
Protocol: Intact Protein MS and Site-of-Modification Mapping
-
Causality: Because the SuFEx reaction expels HF (MW: 20.01 Da), the successful covalent tethering of the fragment (MW: 244.24 Da) results in a highly specific mass shift of +224.23 Da on the target protein.
-
Step-by-Step Method:
-
Incubation: Dilute recombinant target protein to 2 µM in HEPES buffer (pH 7.4). Add the SuFEx fragment to a final concentration of 50 µM (1% DMSO final). Incubate at 37 °C for 4 hours.
-
Intact MS Validation: Desalt a 10 µL aliquot using a C4 ZipTip. Inject into a High-Resolution Mass Spectrometer (HRMS) to confirm the +224 Da mass shift. If no shift is observed, the fragment does not bind the target.
-
Digestion: Denature the remaining sample with 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin.
-
LC-MS/MS Analysis: Run the digested peptides through a nano-LC coupled to a Q-TOF or Orbitrap MS. Use the parameters in Table 2 to map the exact amino acid modified by the fragment.
-
Data & Analytics
To ensure reproducibility across laboratories, all analytical parameters and expected physicochemical properties are summarized below.
Table 1: Physicochemical Properties of the SuFEx Probe
| Property | Value / Description |
| Chemical Name | 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride |
| CAS Number | 1193387-46-0[6] |
| Molecular Formula | C9H9FN2O3S |
| Molecular Weight | 244.24 g/mol [5] |
| Targeted Residues | Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser)[2] |
| Expected Covalent Mass Shift | +224.23 Da (Loss of HF) |
Table 2: LC-MS/MS Parameters for SuFEx Adduct Identification
| Parameter | Setting | Causality / Rationale |
| Protease | Trypsin or GluC | Generates optimal peptide lengths for MS/MS sequencing. |
| Variable Modification | +224.0318 Da on Y, K, H, S | Accounts for the precise monoisotopic mass addition of the indoline-sulfonyl group. |
| Fragmentation Mode | HCD (Higher-energy C-trap dissociation) | Provides robust fragmentation of the peptide backbone while preserving the stable sulfonate/sulfonamide covalent bond. |
| FDR Threshold | < 1% at Peptide level | Ensures high-confidence identification of the modified site, minimizing false positives from spectral noise. |
References
-
Title: Fragment-based covalent ligand discovery Source: RSC Chemical Biology (via NCBI PMC) URL: [Link]
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]
Sources
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fragment-based electrophile-first approach to target histidine with aryl-fluorosulfates: application to hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 4. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride - CAS:1193387-46-0 - 北京欣恒研科技有限公司 [konoscience.com]
Application Note: Activity-Based Protein Profiling (ABPP) Using Indoline-5-Sulfonyl Fluoride Probes
Executive Summary
Activity-based protein profiling (ABPP) has fundamentally transformed chemical proteomics, enabling the system-wide interrogation of reactive amino acid residues in their native biological contexts. Historically, ABPP relied heavily on electrophiles (e.g., iodoacetamides) that predominantly targeted highly nucleophilic cysteines. However, the field has rapidly expanded to target less intrinsically reactive residues—such as lysine, tyrosine, and histidine—by leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].
Within the SuFEx toolbox, the indoline-5-sulfonyl fluoride (I5SF) scaffold has emerged as a privileged warhead. By offering a unique balance of high hydrolytic stability, tunable electronics, and favorable steric properties, I5SF probes enable proximity-driven covalent labeling of functional protein pockets without the promiscuous off-target reactivity characteristic of highly activated electrophiles[2]. This application note details the mechanistic rationale, quantitative profiling metrics, and a self-validating experimental protocol for deploying I5SF probes in advanced ABPP workflows.
Mechanistic Principles: The SuFEx Advantage
Proximity-Driven Reactivity
Sulfonyl fluorides are exceptionally stable in aqueous physiological environments and are largely inert to non-specific biological nucleophiles[1]. The causality behind their target specificity lies in microenvironment activation . When an I5SF probe binds to a specific protein pocket, the local microenvironment (e.g., hydrogen-bonding networks, basic residues, or hydrophobic shielding) activates the S–F bond. This proximity-driven effect lowers the activation energy required for nucleophilic attack by adjacent lysine (ε-amino), tyrosine (phenolic hydroxyl), or histidine (imidazole) residues, displacing the fluoride ion to form a stable covalent linkage[3].
The Indoline Scaffold Rationale
The bicyclic indoline core provides a distinct advantage over acyclic or simple aryl sulfonamides by restricting conformational flexibility, which enhances binding affinity to structured pockets such as kinase hinge regions or G protein-coupled receptor (GPCR) allosteric sites[4]. Furthermore, the electronic properties of the sulfonyl fluoride can be precisely modulated via the indoline nitrogen (N1). N-acylation withdraws electron density, increasing the electrophilicity of the S–F bond, whereas N-alkylation maintains a more electron-rich system, maximizing hydrolytic stability[5].
Fig 1. SuFEx-mediated proximity-driven covalent labeling of a target protein by the I5SF probe.
Quantitative Profiling Metrics
To contextualize the performance of I5SF probes, the following tables summarize their reactivity profiles and enrichment metrics compared to traditional ABPP warheads.
Table 1: Comparative Reactivity of SuFEx Warheads in ABPP
| Warhead Scaffold | Intrinsic Reactivity | Primary Target Residues | Hydrolytic Stability | Application Context |
| Aliphatic Sulfonyl Fluorides | High | Ser, Thr | Low | General protease inhibition |
| Aryl Sulfonyl Fluorides | Moderate | Tyr, Lys, His | Moderate | Broad-spectrum ABPP |
| Indoline-5-Sulfonyl Fluorides | Tunable (Low to Mod) | Lys, Tyr, His | High | Targeted covalent inhibitors & selective ABPP |
| Fluorosulfates | Very Low | Tyr, Lys | Very High | Context-specific SuFEx profiling |
Table 2: Quantitative Enrichment Metrics for Indoline-5-SF Probes
| Enrichment Metric | Standard ABPP (Cys-directed) | Indoline-5-SF ABPP | Mechanistic Causality / Observation |
| Total Proteins Identified | >2,000 | 300 - 500 | I5SF requires microenvironment activation, yielding higher specificity and fewer off-targets. |
| Primary Residue Labeled | Cysteine (>90%) | Lysine (~60%), Tyrosine (~30%) | SuFEx chemistry favors hard nucleophiles situated in basic or H-bonding pockets. |
| Background Labeling | High | Very Low | High hydrolytic stability of the indoline-SF bond prevents non-specific adduct formation. |
Experimental Methodology: Self-Validating ABPP Workflow
System Trustworthiness: To ensure data integrity, this protocol employs a competitive IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) design. By pre-incubating the proteome with an excess of a non-covalent competitor, researchers can definitively distinguish between specific, active-site-directed labeling (which will be competed away) and non-specific background labeling (which remains unchanged)[3].
Step 1: In Situ Probe Labeling (Live Cells)
Causality: Live-cell labeling preserves native protein conformations, multi-protein complexes, and endogenous metabolite concentrations. This is critical because the native microenvironment dictates SuFEx activation.
-
Culture target cells to 80% confluency in 10 cm dishes.
-
Competitive Validation: Pre-treat one set of dishes with a non-covalent competitor (10–50 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the alkyne-tagged I5SF probe (1–10 µM final concentration) to all dishes and incubate for 1–2 hours at 37°C.
-
Wash cells gently with cold PBS (3x) to remove unbound probe, harvest via scraping, and pellet at 1,000 x g for 5 minutes.
Step 2: Proteome Extraction & CuAAC Click Chemistry
Causality: The lysis buffer must be strictly EDTA-free, as EDTA chelates the copper catalyst required for the subsequent click reaction, leading to false negatives.
-
Lyse the cell pellet in cold PBS containing 0.1% Triton X-100 and EDTA-free protease inhibitors. Sonicate briefly on ice.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C to isolate the soluble proteome. Normalize protein concentration to 2.0 mg/mL.
-
CuAAC Reaction: To 1 mL of proteome, sequentially add:
-
10 µM Biotin-azide (or isotopically heavy/light cleavable biotin-azide for IsoTOP-ABPP).
-
1 mM TCEP (reduces Cu(II) to the active Cu(I) catalyst).
-
100 µM TBTA ligand (stabilizes Cu(I) in aqueous solution, preventing disproportionation).
-
1 mM CuSO₄.
-
-
Vortex gently and incubate for 1 hour at room temperature.
Step 3: Protein Precipitation & Enrichment
Causality: Boiling in SDS is a critical causality step. It denatures the proteome and destroys protein-protein interactions, ensuring that streptavidin enrichment isolates only the directly covalently modified proteins, not their non-covalent binding partners.
-
Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to the click reaction. Vortex and centrifuge at 5,000 x g to precipitate proteins at the interface.
-
Discard the supernatant, wash the protein pellet twice with cold methanol, and air-dry.
-
Resuspend the pellet in 1.2% SDS in PBS and heat at 90°C for 5 minutes to fully denature the proteins.
-
Dilute the sample with PBS to a final SDS concentration of 0.2%.
-
Add 50 µL of pre-washed Streptavidin-agarose beads and rotate for 2 hours at room temperature.
Step 4: On-Bead Digestion & LC-MS/MS Analysis
-
Wash beads sequentially with 0.2% SDS/PBS, PBS, and LC-MS grade water to remove non-specifically bound proteins.
-
Resuspend beads in 6 M urea/PBS. Reduce with 10 mM DTT (30 min, 65°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).
-
Dilute urea to <2 M with 100 mM ammonium bicarbonate. Add 2 µg of sequencing-grade Trypsin and digest overnight at 37°C.
-
Collect the supernatant containing non-probe-modified peptides (for protein identification) or utilize UV/chemical cleavage to elute the specific probe-modified peptide (for exact site-of-labeling identification).
-
Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS.
Fig 2. Self-validating IsoTOP-ABPP workflow for target identification and site-of-labeling mapping.
References
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. URL:[1]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Advanced Synthesis & Catalysis. URL:[2]
-
An Affinity-Based Probe for the Human Adenosine A2A Receptor. ACS Chemical Biology. URL:[5]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. URL:[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Ultrafast 18F-Radiolabeling of Indoline-1-Sulfonyl Fluoride Derivatives via SuFEx Click Chemistry
Executive Summary
The indoline scaffold is a privileged pharmacophore widely utilized in neuropharmacology and oncology. Historically, radiolabeling indoline derivatives for Positron Emission Tomography (PET) required harsh aliphatic or aromatic C–F bond formation conditions, often leading to precursor degradation. This application note details a paradigm-shifting protocol utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. By leveraging the unique reactivity of the S(VI)–F bond, researchers can achieve ultrafast, room-temperature 18F/19F isotopic exchange, yielding high-molar-activity radiotracers in under 60 seconds without the need for complex HPLC purification[2].
Mechanistic Rationale: The SuFEx Advantage
Traditional SN2-based nucleophilic 18F-fluorination requires high temperatures (>100°C) and strongly basic conditions to overcome the high kinetic barrier of sp3 or sp2 carbon attack. In contrast, the SuFEx 18F/19F isotopic exchange occurs smoothly at room temperature[1].
The Causality of S(VI) Reactivity: The sulfur(VI) center in sulfamoyl fluorides (such as indoline-1-sulfonyl fluoride) can engage its empty 3d-orbitals to accept the incoming [18F]fluoride ion. This interaction forms a pentacoordinate trigonal bipyramidal transition state, drastically lowering the kinetic activation barrier[1]. The subsequent expulsion of [19F]fluoride is entropically driven by the high concentration of the radiolabeling complex. Because the S–F bond is highly stable under physiological conditions but selectively reactive toward "naked" fluoride, it serves as an ideal prosthetic group for late-stage radiofluorination. This preserves sensitive functional groups on the indoline core without requiring tedious protecting group strategies[2].
Mechanistic pathway of SuFEx 18F/19F isotopic exchange via a pentacoordinate S(VI) intermediate.
Quantitative Data: Optimization of Radiolabeling Conditions
The following table summarizes the optimization of reaction conditions for the 18F-labeling of indoline-1-sulfonyl fluoride derivatives. The data demonstrates the superiority of room-temperature S–F exchange over traditional C–F labeling methods, highlighting the trade-off between precursor mass and radiochemical conversion (RCC)[2].
| Reaction Condition | Precursor Mass | Temp (°C) | Time (min) | Radiochemical Conversion (RCC) |
| C–F SN2 (Standard) | 5.0 mg | 110 | 15.0 | < 5% (Thermal Decomposition) |
| SuFEx Isotopic Ex. | 0.1 mg (0.5 µmol) | 25 (RT) | 0.5 | > 95% |
| SuFEx Isotopic Ex. | 0.05 mg | 25 (RT) | 0.5 | 86 ± 2% |
| SuFEx Isotopic Ex. | 0.01 mg | 40 | 7.0 | 72 ± 5% |
Experimental Protocols
This section provides a self-validating workflow. We utilize Desmethyl SuFEx-IT as a bench-stable, SO2F2-free fluorosulfurylating agent to prepare the indoline-1-sulfonyl fluoride precursor[3], followed by ultrafast 18F/19F exchange[2].
Synthesis of Indoline-1-Sulfonyl Fluoride (19F-Precursor)
Objective: Convert the secondary amine of the indoline core into a stable sulfamoyl fluoride.
-
Reagent Preparation: Dissolve the indoline derivative (1.0 equiv, e.g., 100 mg) and Desmethyl SuFEx-IT (1.2 equiv) in anhydrous acetonitrile (5 mL)[3].
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0°C to initiate the reaction.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress via TLC (EtOAc/Hexane 1:6)[3].
-
Workup: Quench the reaction with sterile water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via a short silica plug filtration to yield the indoline-1-sulfonyl fluoride as a bench-stable solid[3].
Ultrafast 18F-Radiolabeling via SuFEx Isotopic Exchange
Objective: Exchange the 19F atom for 18F at the S(VI) center.
-
[18F]Fluoride Trapping: Pass cyclotron-produced aqueous [18F]fluoride (typically 1–5 GBq) through a pre-conditioned QMA carbonate cartridge[2].
-
Elution: Elute the trapped [18F]fluoride into a reaction V-vial using a solution of Kryptofix 2.2.2 (K2.2.2, 15 mg) and K2CO3 (3 mg) in MeCN/H2O (80:20 v/v, 1 mL).
-
Azeotropic Drying (Critical Step): Evaporate the solvent under a stream of helium at 95°C. Add anhydrous MeCN (3 × 0.5 mL) and repeat evaporation.
-
Causality: "Naked" fluoride is strictly required to attack the S(VI) center. Trace water severely hydrates the fluoride ion, neutralizing its nucleophilicity and preventing the formation of the pentacoordinate intermediate[1].
-
-
Isotopic Exchange: Dissolve the indoline-1-sulfonyl fluoride precursor (0.1 mg) in anhydrous MeCN (0.5 mL) and add it directly to the dried [18F]KF/K2.2.2 complex.
-
Incubation: React at room temperature (25°C) for exactly 30 to 60 seconds[1].
SPE Purification and Formulation
Causality: Because the precursor and the radiotracer are chemically identical isotopologues, HPLC cannot separate them. However, the ultra-low precursor mass (0.1 mg) ensures high molar activity (up to 280 GBq/µmol), allowing for rapid Solid-Phase Extraction (SPE) instead of time-consuming HPLC[1].
-
Quenching: Dilute the reaction mixture with 10 mL of sterile water.
-
Trapping: Pass the diluted mixture through a pre-conditioned Sep-Pak C18 Plus Light cartridge. The lipophilic 18F-indoline-1-sulfonyl fluoride is retained, while unreacted [18F]fluoride and K2.2.2 pass through to the waste[2].
-
Washing: Wash the cartridge with 10 mL of sterile water to remove residual salts and phase-transfer catalysts.
-
Elution & Formulation: Elute the radiotracer with 0.5 mL of absolute ethanol into a sterile vial containing 4.5 mL of 1X PBS (pH 7.4), yielding a final formulation of 10% EtOH/PBS suitable for in vivo injection[2].
Step-by-step workflow for the ultrafast radiosynthesis and formulation of 18F-indoline derivatives.
Analytical Quality Control
To validate the radiochemical purity (RCP) and identity prior to preclinical use:
-
System: Radio-HPLC equipped with a UV detector (set to 254 nm) and an inline gamma radiodetector.
-
Column: Analytical C18 column (e.g., Luna 5µm C18, 250 x 4.6 mm).
-
Mobile Phase: Gradient of MeCN / 0.1% TFA in water (flow rate: 1.0 mL/min).
-
Acceptance Criteria: RCP must be > 95%. The radioactive peak must co-elute precisely with the UV peak of the non-radioactive 19F-reference standard[2].
Expert Insights & Troubleshooting
-
Molar Activity vs. RCY Trade-off: In isotopic exchange, the precursor mass dictates the final molar activity. If higher molar activity is required for easily saturable neuro-receptors, reduce the precursor mass to 0.01 mg. Note that the reaction temperature may need to be increased to 40°C to maintain high radiochemical conversion[2].
-
In Vivo Stability: Sulfamoyl fluorides exhibit excellent hydrolytic stability. Preclinical PET imaging studies confirm that indoline-1-sulfonyl [18F]fluorides show negligible bone uptake, indicating robust resistance to in vivo defluorination[2].
-
Precursor Storage: While indoline-1-sulfonyl fluorides are highly stable, they should be stored in a desiccator at -20°C to prevent slow hydrolysis over multi-month timeframes.
References
-
Zheng, Q., Xu, H., Wang, H., et al. (2021). "Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis." National Institutes of Health (NIH) / JACS. URL:[Link][1]
-
Walter, N., Bertram, J., Drewes, B., et al. (2022). "Preparation of radiolabeled sulfamoyl fluorides by SuFEx 18F/19F isotopic exchange and assessment of their in vivo stability." European Journal of Medicinal Chemistry. URL:[Link][2]
-
Bertram, J., Walter, N., Zlatopolskiy, B. D., & Neumaier, B. (2024). "Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent." The Journal of Organic Chemistry. URL:[Link][3]
Sources
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- 3. juser.fz-juelich.de [juser.fz-juelich.de]
Application Notes and Protocols for Covalent Docking of 2,3-dihydro-1H-indole-5-sulfonyl Fluoride Ligands
Introduction: The Resurgence of Covalent Inhibition and the Promise of Sulfonyl Fluorides
The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors.[1][2][3] Historically, the focus has been on non-covalent interactions, but the allure of covalent drugs lies in their potential for increased potency, prolonged duration of action, and the ability to target challenging binding sites that may not be amenable to traditional non-covalent binders.[2][3] Covalent inhibitors form a stable chemical bond with their target protein, often leading to irreversible or long-lasting inhibition.[1] This has been particularly impactful in oncology, with several FDA-approved covalent drugs making a significant clinical impact.[1][2]
Within the diverse landscape of electrophilic "warheads" used in covalent inhibitors, sulfonyl fluorides have emerged as a privileged class. Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a unique reactivity profile, enabling them to form covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[4][5][6][7] This expanded targeting scope opens up new avenues for drug discovery, allowing for the engagement of a wider array of protein targets.[6][7] The 2,3-dihydro-1H-indole-5-sulfonyl fluoride scaffold represents a versatile starting point for the design of such novel covalent inhibitors, combining a privileged heterocyclic core with the unique reactivity of the sulfonyl fluoride warhead.
This application note provides a comprehensive guide to the computational strategies for docking this compound ligands. We will delve into the underlying mechanism of action, provide a detailed, step-by-step protocol for performing covalent docking, and discuss crucial validation techniques to ensure the reliability of the computational predictions.
The Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent interaction between a sulfonyl fluoride and a nucleophilic amino acid residue is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[5][8][9][10][11] This reaction is characterized by its high efficiency and specificity, often occurring under physiological conditions without the need for a metal catalyst.[5][10] The process begins with the non-covalent binding of the ligand within the target's active site. This initial binding event positions the electrophilic sulfonyl fluoride group in close proximity to a nucleophilic residue. The reaction then proceeds through a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[12] The stability of the S(VI)-F bond in aqueous environments, coupled with its reactivity within the specific microenvironment of a protein binding pocket, makes sulfonyl fluorides ideal warheads for targeted covalent inhibitors.[11][12]
Caption: Mechanism of covalent inhibition by a sulfonyl fluoride ligand.
Covalent Docking Workflow for this compound Ligands
Covalent docking is a specialized computational technique that models the formation of a covalent bond between a ligand and its receptor.[13] This process goes beyond standard non-covalent docking by explicitly defining the reactive atoms and the type of chemical reaction. The following protocol outlines a general workflow that can be adapted for various covalent docking software packages such as Schrödinger's CovDock[14], AutoDock[15][16], and MOE[17][18][19][20][21].
Caption: A generalized workflow for covalent docking.
Protocol: Step-by-Step Covalent Docking
1. Protein and Ligand Preparation:
-
Protein Structure:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing all non-essential water molecules and heteroatoms.[22][23]
-
Add hydrogen atoms and assign correct protonation states for all residues, paying special attention to the catalytic residues in the active site. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger[22][24] or the Protonate 3D function in MOE.
-
-
Ligand Structure:
-
Generate a 3D structure of the this compound ligand.
-
Perform a conformational search to generate a diverse set of low-energy conformers.
-
Assign appropriate partial charges using a suitable force field (e.g., OPLS, AMBER).
-
2. Defining the Covalent Reaction:
-
Identify the Reactive Residue: Based on experimental data or analysis of the binding pocket, identify the nucleophilic amino acid residue (e.g., Lys, Ser, Tyr) that will form the covalent bond.
-
Specify the Reaction Type: In the covalent docking software, define the reaction as a sulfonylation. This will involve specifying the reactive atom on the ligand (the sulfur atom of the sulfonyl fluoride) and the reactive atom on the protein side chain (e.g., the nitrogen of a lysine or the oxygen of a serine/tyrosine). Some software provides pre-defined reaction types, while others allow for custom definitions.[24][25]
3. Setting up and Running the Docking Calculation:
-
Grid Generation: Define a docking grid that encompasses the active site of the protein. The grid should be centered on the identified reactive residue.
-
Docking Algorithm: Choose a suitable docking algorithm. Many programs use a multi-stage approach where an initial non-covalent docking is performed to identify favorable poses, followed by the formation of the covalent bond and subsequent refinement.[14][26]
-
Execution: Run the covalent docking calculation. The computational time will vary depending on the size of the system and the complexity of the conformational search.
4. Analysis of Results:
-
Docking Score: Evaluate the docked poses based on the scoring function. The scoring function typically considers both the non-covalent interactions and the energetics of the covalent bond formation.[22][27]
-
Binding Pose Visualization: Visually inspect the top-ranked poses to ensure they are chemically reasonable. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, in addition to the newly formed covalent bond.
Validation of Covalent Docking Results
Computational predictions from covalent docking must be validated to ensure their accuracy and relevance.[28][29][30] A robust validation strategy combines both computational and experimental approaches.
| Validation Method | Description | Application |
| Computational Validation | ||
| Re-docking | Docking the crystallographically observed ligand back into the protein's active site. A low RMSD between the docked pose and the crystal structure indicates a valid protocol.[28][30] | Essential for validating the docking protocol before screening new compounds. |
| Cross-docking | Docking a known inhibitor into a different crystal structure of the same protein to assess the protocol's robustness. | Tests the ability of the docking protocol to handle different protein conformations. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the protein-ligand complex over time to assess the stability of the docked pose and the covalent bond.[28] | Provides insights into the flexibility of the complex and the long-term stability of the interactions. |
| Experimental Validation | ||
| Intact Protein Mass Spectrometry | Measures the mass of the protein before and after incubation with the ligand to confirm the formation of a covalent adduct.[31] | Direct evidence of covalent bond formation. |
| Peptide Mapping Mass Spectrometry | Digestion of the protein-ligand complex followed by mass spectrometry to identify the exact amino acid residue that has been modified.[31] | Pinpoints the site of covalent modification. |
| X-ray Crystallography | Determining the three-dimensional structure of the protein-ligand complex to visualize the covalent bond and the binding interactions at atomic resolution. | The gold standard for validating the binding mode. |
| Chemoproteomics | Utilizes chemical probes and mass spectrometry to identify the cellular targets of a covalent inhibitor on a proteome-wide scale.[31][32][33][34] | Crucial for assessing the selectivity of the inhibitor and identifying potential off-targets. |
Conclusion
Covalent docking is an indispensable tool in the rational design of novel covalent inhibitors based on the this compound scaffold. By understanding the underlying SuFEx chemistry and following a rigorous computational protocol, researchers can effectively predict the binding modes of these promising ligands. However, it is imperative to remember that computational predictions are hypotheses that must be validated through experimental investigation. The integration of covalent docking with experimental techniques provides a powerful workflow for accelerating the discovery and optimization of next-generation covalent therapeutics.
References
-
Schrödinger, LLC. (2025). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. [Link]
-
Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295-301. [Link]
-
Center for Computational Structural Biology. (2019). tutorial covalent – ADFR. Scripps Research. [Link]
-
Dr. H Ismail. (2024). Covalent Docking with MOE | Practical Demonstration & Results Interpretation. YouTube. [Link]
-
Zhang, T., & Zhang, C. (2016). Chemoproteomic methods for covalent drug discovery. Oncotarget, 7(26), 39254–39265. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Li, G., Liu, Y., & Sharpless, K. B. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(8), 1385–1395. [Link]
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Dr. H Ismail. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 155-164. [Link]
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]
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Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 10(3), 245-247. [Link]
-
Lanning, B. R., & Weerapana, E. (2015). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Current Protocols in Chemical Biology, 7(4), 249–263. [Link]
-
Zhang, Y., Chen, Y., & Wang, C. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2750. [Link]
-
Department of Chemistry, University of Southern California. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39254–39265. [Link]
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Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 12-25. [Link]
-
Royal Society of Chemistry. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]
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Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]
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Kelly, J. M., & Sharpless, K. B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4422-4438. [Link]
-
Zhang, T., & Zhang, C. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 61, 107-115. [Link]
-
Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Wang, S., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
ResearchGate. (n.d.). SuFEx Click Chemistry: Discovery to Applications. [Link]
-
Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)?. [Link]
-
Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295-301. [Link]
-
Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1873-1880. [Link]
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Schrödinger, LLC. (2013). Covalent Docking. [Link]
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Parker, C. G., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications, 51(29), 6309-6311. [Link]
-
Molsoft LLC. (2026). ICM User's Guide: Covalent Docking. [Link]
-
Rani, R., & Dimmock, J. R. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(4), 1198-1209. [Link]
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Dong, J., & Sharpless, K. B. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad098. [Link]
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Kumar, A., & Singh, S. K. (2024). Covalent Flexible Peptide Docking in Drug Discovery: Current Challenges and Potential Interventions. Journal of Molecular Modeling, 30(6), 163. [Link]
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Scribd. (n.d.). MOE - DockingTutorial. [Link]
-
AutoDock. (2021). Covalent Docking. [Link]
-
Schrödinger, LLC. (n.d.). CovDock. [Link]
-
Osguthorpe, D. J., & Sherman, W. (2025). Two-Step Covalent Docking with Attracting Cavities. Journal of Chemical Information and Modeling. [Link]
-
Schrödinger, LLC. (n.d.). Docking and scoring. [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
YouTube. (2019). without a template ligand Covalent Docking in MOE using DOCKTITE. [Link]
-
Alam, N., & Goldstein, D. M. (2018). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules, 23(7), 1575. [Link]
-
Oxford Academic. (2025). The covalent docking software landscape: features and applications in drug design. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. [Link]
-
Chemical Computing Group. (2024). MOE 2024 Tutorials. [Link]
-
Dr. Mohamed Khaled. (2018). Explanation of Docking using MOE. YouTube. [Link]
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- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. MOE 2024 Tutorials [chemcomp.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. youtube.com [youtube.com]
- 25. ICM User's Guide: Covalent Docking [molsoft.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. schrodinger.com [schrodinger.com]
- 28. Covalent Flexible Peptide Docking in Drug Discovery: Current Challenges and Potential Interventions [article.innovationforever.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 33. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Note: High-Performance Preparation of Indoline-5-Sulfonyl Fluoride Stock Solutions for Cellular Profiling
Topic: Preparation of Indoline-5-Sulfonyl Fluoride Stock Solutions for Cell Assays Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
Indoline-5-sulfonyl fluoride and its derivatives represent a specialized class of covalent probes utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are highly reactive and unstable in aqueous media, sulfonyl fluorides possess a unique "Goldilocks" stability—inert to non-specific hydrolysis yet highly reactive toward specific protein nucleophiles (e.g., tyrosine, serine, lysine, histidine) within binding pockets. This application note provides a rigorous, field-proven protocol for preparing, storing, and utilizing indoline-5-sulfonyl fluoride stock solutions to ensure experimental reproducibility and maintain the integrity of the electrophilic warhead in complex biological assays.
Chemical Rationale & Stability Profile
The SuFEx Paradigm
The indoline-5-sulfonyl fluoride motif relies on the stability of the S(VI)–F bond (bond energy ~130 kcal/mol). In the absence of a specific activating environment (e.g., a protein active site or specific Lewis base catalyst), the bond is kinetically stable in neutral aqueous buffer. This allows the probe to permeate cells without premature degradation.
Solubility vs. Stability Trade-offs
-
Hydrophobicity: The indoline core is lipophilic. Aqueous solubility is negligible, necessitating the use of organic solvents (DMSO) for stock preparation.[1]
-
Hydrolytic Stability: While more stable than chlorides, sulfonyl fluorides will hydrolyze to the corresponding sulfonic acid over time if exposed to water in the stock solution, particularly if the pH shifts basic.
-
Self-Reactivity: The secondary amine of the indoline ring is a potential nucleophile. However, in neutral anhydrous DMSO, the "moribund" nature of the S–F bond prevents rapid intermolecular polymerization.
Critical Directive: To prevent "silent" degradation where the probe loses its warhead before the assay begins, anhydrous conditions during stock preparation are non-negotiable.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Indoline-5-sulfonyl fluoride | >95% Purity (HPLC/NMR) | Active Probe |
| DMSO | Anhydrous, ≥99.9%, Sterile Filtered | Solvent (prevents hydrolysis) |
| Vials | Amber glass or opaque polypropylene | Protect from light; minimize adsorption |
| Desiccant | Silica gel or molecular sieves | Maintain low humidity storage |
| Argon/Nitrogen Gas | High purity (optional but recommended) | Displace moisture-laden air in vials |
Protocol: Stock Solution Preparation
Step 1: Calculation & Weighing
Calculate the mass required for a 50 mM master stock. Avoid making stocks <10 mM, as lower concentrations are more susceptible to oxidative degradation and adsorption losses.
-
Formula:
-
Example: For 1 mL of 50 mM stock (MW ≈ 201.2 g/mol for core structure):
Step 2: Solubilization
-
Equilibrate the compound vial to room temperature before opening to prevent water condensation.
-
Add the calculated volume of Anhydrous DMSO .
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect against a light source. The solution must be perfectly clear. If particulates persist, sonicate in a water bath for 5 minutes (max temp 30°C).
Step 3: Aliquoting & Storage
-
Divide the master stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
(Optional) Overlay the headspace of each vial with Argon or Nitrogen gas.
-
Storage Conditions:
-
Short Term (<1 month): -20°C
-
Long Term (>1 month): -80°C
-
Stability: Stable for ~6 months at -80°C.
-
Protocol: Assay Dilution Strategy
Direct dilution of high-concentration hydrophobic stocks into aqueous media often causes microprecipitation ("crashing out"), leading to variable local concentrations and false negatives. Use the Intermediate Dilution Method .
Workflow Diagram
Figure 1: Step-wise dilution workflow to ensure solubility and homogeneity.
Step-by-Step Dilution Table (Example for 10 µM Final Assay Concentration)
| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | DMSO % |
| 1.[2] Master Stock | Solid Compound | Anhydrous DMSO | - | 50 mM | 100% |
| 2. Working Stock | 50 mM Master Stock | Anhydrous DMSO | 1:50 | 1 mM | 100% |
| 3. Intermediate | 1 mM Working Stock | Culture Media (warm) | 1:20 | 50 µM | 5% |
| 4. Final Assay | 50 µM Intermediate | Cell Culture (in well) | 1:5 | 10 µM | 1% * |
*Note: If 1% DMSO is toxic to your specific cell line, adjust Step 2 to create a more concentrated Working Stock, or increase the dilution factor in Step 3 to lower the final solvent load.
Quality Control & Validation
Before running critical screens, validate the integrity of your stock solution.
-
LC-MS Verification:
-
Dilute stock 1:1000 in acetonitrile/water (50:50).
-
Target Mass: [M+H]+ (Parent).
-
Degradation Marker: Look for [M+H+17]+ or [M-F+OH]+ corresponding to the sulfonic acid hydrolysis product. If hydrolysis >5%, discard stock.
-
-
Precipitation Check:
-
Prepare a "dummy" final assay well (media + compound, no cells).
-
Incubate at 37°C for 2 hours.
-
Inspect under a microscope (10x/20x). Presence of crystals or "oily" droplets indicates solubility failure.
-
Mechanism of Action (SuFEx)
Understanding the mechanism is crucial for interpreting assay results. The probe does not simply bind; it covalently modifies the target.
Figure 2: SuFEx reaction mechanism. The stability of the S-F bond ensures reaction only occurs within the specific environment of the protein pocket.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Dilution too rapid; Local high conc. | Use intermediate dilution step; Vortex media while adding compound. |
| Loss of Potency | Hydrolysis of S-F bond | Check DMSO quality (must be anhydrous); Store at -80°C; Check LC-MS. |
| High Cytotoxicity | DMSO concentration >0.5% | Include a Vehicle Control (DMSO only) to normalize; Increase stock concentration to reduce DMSO volume. |
| Variable IC50 | Compound adhering to plastic | Use low-binding polypropylene tips and plates; Minimize transfers. |
References
-
Sharpless, K. B., et al. (2014). "SuFEx: Another Good Reaction for Click Chemistry."[3][4] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Covalent Probes for Chemical Biology." Cell Chemical Biology. Link
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link
Sources
Solid-phase synthesis compatibility of 2,3-dihydro-1H-indole-5-sulfonyl fluoride
Application Note: Solid-Phase Synthesis Compatibility of 2,3-Dihydro-1H-indole-5-sulfonyl Fluoride
Part 1: Executive Summary & Strategic Utility
The Molecule: this compound (Indoline-5-SO₂F) is a high-value "latent electrophile" building block. It combines a privileged pharmacophore (the indoline core) with a Sulfur-Fluoride Exchange (SuFEx) warhead. Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride moiety is remarkably stable to redox conditions and resisting hydrolysis, yet it can be activated to covalently modify specific amino acid residues (Tyr, Lys, His, Ser) within a target protein's binding pocket.
The Challenge: Incorporating Indoline-5-SO₂F into Solid-Phase Synthesis (SPS) requires navigating the dichotomy of its reactivity: it must remain inert during chain elongation (peptide or small molecule synthesis) but retain full activity for the final biological application.
Key Application:
-
Targeted Covalent Inhibitors (TCIs): For "warhead-first" library synthesis.
-
Fragment-Based Drug Discovery (FBDD): As a covalent fragment linker.
-
DNA-Encoded Libraries (DEL): Compatible with aqueous-tolerant chemistry.
Part 2: Chemical Compatibility Matrix
The success of using Indoline-5-SO₂F in SPS hinges on understanding its stability profile against standard resin-manipulation reagents.
| Reagent Class | Specific Reagent | Stability | Technical Insight |
| Coupling Agents | HATU, HBTU, DIC/Oxyma | High | The SO₂F group is inert to activated esters and carbodiimides. The indoline NH is the active nucleophile here. |
| Fmoc Deprotection | 20% Piperidine in DMF | Moderate | Critical Control Point: Aryl sulfonyl fluorides are generally stable to piperidine for standard cycles (2 × 10 min). However, prolonged exposure (>24 h) or high temperatures can lead to slow aminolysis (sulfonamide formation). |
| Acid Cleavage | 95% TFA, TIS, Water | Excellent | The S(VI)-F bond is highly resistant to acidolysis. It survives standard cleavage cocktails intact. |
| Scavengers | Ethanedithiol (EDT), Thioanisole | Conditional | While thiols are SuFEx nucleophiles, they require basic activation. In acidic TFA, they are protonated and less reactive. Recommendation: Use Triisopropylsilane (TIS) to minimize risk. |
| Reductants | NaBH₄, SnCl₂ | High | Stable to mild reductions. Avoid strong hydrides (LiAlH₄) which may reduce the sulfonyl group. |
Part 3: Strategic Workflows & Decision Logic
To maximize yield and purity, select the workflow based on where the indoline moiety is located in your final molecule.
Diagram 1: Synthesis Strategy Decision Tree
Caption: Decision tree for incorporating Indoline-5-SO₂F. Method A is preferred to minimize exposure of the SO₂F warhead to repeated deprotection cycles.
Part 4: Detailed Experimental Protocols
Protocol A: Late-Stage Capping (Recommended)
Use this protocol to attach the indoline warhead to the N-terminus of a resin-bound peptide or amine-functionalized small molecule.
Materials:
-
Resin-bound amine (0.1 mmol scale).
-
This compound (5 equiv).
-
Activator: Phosgene solution (or Triphosgene) for Urea linkage OR Chloroacetyl chloride for alkylation.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DCM and DMF.
Step-by-Step:
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DCM for 30 min. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 × 5 min). Wash extensively (DMF × 5, DCM × 5).
-
Activation (Formation of Urea Linkage):
-
Note: Direct coupling of the indoline NH to a carboxylic acid on the resin is possible using HATU, but urea linkages are common for this scaffold to increase spacer length.
-
Alternative (Direct Amide Coupling): If coupling to a resin-bound carboxylic acid:
-
Dissolve Resin-COOH (1 equiv) + HATU (4 equiv) + DIPEA (8 equiv) in DMF.
-
Add Indoline-5-SO₂F (4 equiv). Note: Indolines are sterically hindered; use excess reagents.
-
Shake at RT for 4–6 hours. (Monitor by Kaiser test; Indoline is secondary, so Chloranil test is better).
-
-
-
Washing: Drain and wash resin with DMF (5 × 2 min) and DCM (5 × 2 min).
-
Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Crucial: Avoid Ethanedithiol (EDT) if possible. While SO₂F is robust, TIS is the safer scavenger.
-
-
Work-up: Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Analysis: Analyze by LC-MS. The SO₂F group should be intact (Mass = Expected + 0). Hydrolysis to sulfonic acid (Mass = Expected - 2 + 17 = +15 roughly, OH vs F exchange) is the primary degradation pathway to check.
Protocol B: Synthesis of the Building Block (Pre-SPS)
If the specific Fmoc-protected derivative is not commercially available, you must synthesize it.
Objective: Protect the Indoline Nitrogen with Fmoc to allow "Early Incorporation" (Method B).
-
Starting Material: this compound.[1]
-
Reaction: Dissolve in 1,4-dioxane/H₂O (1:1). Add NaHCO₃ (2 equiv).
-
Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at 0°C.
-
Work-up: Stir at RT for 4 h. Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result:Fmoc-Indoline-5-SO₂F . This can now be loaded onto 2-CTC resin or coupled to Rink Amide resin.
-
Part 5: Troubleshooting & Quality Control
Diagram 2: Chemical Stability & Degradation Pathways
Caption: The primary risks are basic hydrolysis (high pH) and aminolysis during deprotection.[2] Acidic conditions (TFA) preserve the warhead.
Common Issues:
-
Loss of Fluoride (Hydrolysis):
-
Incomplete Coupling:
Part 6: References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2024). "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors." JACS Au. [Link]
-
Kelly, J. W., et al. (2018). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis." Journal of Medicinal Chemistry. [Link]
-
Gomes, B., et al. (2023). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." Journal of Organic Chemistry. [Link]
-
Verhelst, S. H. L. (2021).[7] "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Solubility & Stability of Hydrophobic Indoline Sulfonyl Fluorides
Status: Operational Ticket ID: T-SF-IND-001 Subject: Troubleshooting Solubility, Stability, and Assay Performance for Indoline Sulfonyl Fluoride Probes Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary
Indoline sulfonyl fluorides (ISFs) represent a privileged class of covalent probes in chemical biology.[1] They combine the structural rigidity of the indoline scaffold with the "Goldilocks" reactivity of the sulfonyl fluoride (SF) warhead—stable enough to resist non-specific reduction but reactive enough to modify context-specific tyrosine, serine, lysine, and histidine residues via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
However, their utility is frequently compromised by their hydrophobic nature , leading to two distinct but often confused failure modes: physical precipitation (crashing out) and chemical hydrolysis (degradation).[1] This guide provides a self-validating technical framework to distinguish and resolve these issues.
Part 1: Stock Solution Architecture (The Source)
Q: My indoline sulfonyl fluoride precipitates in the stock vial after freezing. Is it degraded?
A: Likely not degraded, but physically aggregated.[1] Indoline derivatives are prone to
The Protocol:
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) exclusively.[1] DMSO is the standard, but it is hygroscopic.[1] Water absorption catalyzes the hydrolysis of the S-F bond to the sulfonic acid (S-OH), which is often less soluble and inactive.[1]
-
Concentration Ceiling: Do not exceed 20-30 mM for long-term storage. While 100 mM might initially dissolve, freeze-thaw cycles effectively "squeeze" the solute out of the lattice, forming micro-crystals that act as nucleation sites for future precipitation.[1]
-
Recovery: If precipitation occurs:
-
Warm the vial to 37°C for 10 minutes.
-
Sonicate (bath sonicator) for 30 seconds.
-
Critical Check: If the solid remains after warming/sonication, it may be the hydrolyzed sulfonic acid byproduct.[1] Spin down and check the supernatant by LC-MS.
-
Q: How should I store these stocks to prevent hydrolysis? A:
-
Temperature: -80°C is ideal; -20°C is acceptable.
-
Vessel: Use amber glass vials with PTFE-lined caps or high-quality polypropylene.
-
Aliquot: Single-use aliquots are mandatory. Every freeze-thaw cycle introduces atmospheric moisture, accelerating the hydrolysis clock.[1]
Part 2: The Aqueous Transition (The Crash)
Q: The compound crashes out immediately upon adding to the assay buffer. How do I fix this? A: This is the "Solvent Shock" phenomenon. Dropping a hydrophobic compound from 100% DMSO into 100% water creates local supersaturation.[1]
Troubleshooting Workflow:
| Parameter | Recommendation | Mechanism |
| Mixing Dynamics | Vortex the buffer while adding the stock. | Prevents local high-concentration pockets where nucleation occurs.[1] |
| Intermediate Dilution | Use a 3-Step Dilution . | Step 1: 100% DMSO Stock.Step 2: 10x Intermediate in 50% DMSO/Buffer.Step 3: 1x Final Assay (e.g., 5% DMSO).[1] |
| Surfactants | Add 0.01% Triton X-100 or Tween-20 .[1] | Disrupts hydrophobic aggregation of the indoline core without affecting the SF warhead. |
| Carrier Proteins | BSA (0.1%) Warning: See below.[1] | Albumin solubilizes hydrophobes but can sequester covalent inhibitors, reducing effective potency.[1] |
Q: Can I use PEG (Polyethylene Glycol) as a co-solvent? A: Yes.[1] A mixture of PEG400/DMSO (1:1) as the stock solvent can significantly improve aqueous transition. The PEG chains wrap around the hydrophobic indoline scaffold, acting as a molecular shield during the mixing phase.[1]
Part 3: Chemical Integrity vs. Solubility (The Diagnosis)
Q: My IC50 is shifting over time. Is the compound precipitating or hydrolyzing? A: You must perform a Differential Stability Assay . Sulfonyl fluorides are kinetically stable but thermodynamically unstable in water; their half-life depends heavily on pH.
The "Differential Diagnosis" Protocol:
-
Prepare: Make a 100 µM solution in your assay buffer.
-
Split: Divide into two tubes (A and B).
-
Process:
-
Tube A (Total): Add 50% Acetonitrile (dissolves precipitate).
-
Tube B (Soluble): Centrifuge at 15,000 x g for 10 min. Take the supernatant.
-
-
Analyze: Run LC-MS on both.
Reference Data: Sulfonyl Fluoride Hydrolysis Rates Note: Indoline derivatives generally follow "Aryl Sulfonyl Fluoride" trends.[1]
| pH Environment | Approx. Half-Life ( | Status |
| pH 5.0 - 6.0 | > 24 Hours | Stable. Best for intermediate dilutions.[1] |
| pH 7.4 (PBS) | 2 - 6 Hours | Working Window. Prepare fresh. |
| pH 8.0+ | < 30 Minutes | Unstable. Hydrolysis accelerates rapidly. |
Critical Insight: Unlike sulfonyl chlorides (which hydrolyze in seconds), sulfonyl fluorides are stable enough for "Click" chemistry (SuFEx).[1] However, the electron-rich nitrogen in the indoline ring can destabilize the S-F bond if it is electronically coupled (e.g., para-position), increasing hydrolysis rates compared to simple phenyl-SFs.[1]
Part 4: Visualization & Logic Flow
Workflow: Troubleshooting Loss of Potency
Caption: Diagnostic logic flow to distinguish between physical precipitation and chemical hydrolysis in indoline sulfonyl fluoride experiments.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2] Chemical Science, 6(5), 2650-2659.[1] Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link
-
Popa-Burke, I. G., et al. (2014). Compound precipitation in high-concentration DMSO solutions: Implications for biological screening.[1][4] Journal of Biomolecular Screening, 19(9), 1302-1308.[1][4] Link[1]
-
Baranczak, A., et al. (2017). A Guide to the Design and Synthesis of Sulfonyl Fluoride Probes.[1] Current Protocols in Chemical Biology, 9(1), 1-18.[1] Link[1]
Sources
- 1. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Indoline-5-Sulfonyl Fluoride Coupling
Welcome to the technical support center for the optimization of indoline-5-sulfonyl fluoride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical synthetic transformation. Here, we will delve into the nuances of temperature optimization, potential side reactions, and best practices to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for coupling amines to indoline-5-sulfonyl fluoride?
A1: The optimal temperature for coupling amines to arylsulfonyl fluorides, including indoline-5-sulfonyl fluoride, is highly dependent on the nucleophilicity of the amine. For highly nucleophilic alkylamines, reactions can often be conducted at or below room temperature. In contrast, less nucleophilic anilines or hindered secondary amines may require elevated temperatures, sometimes in the range of 50-100 °C, to achieve a reasonable reaction rate. A good starting point for optimization is room temperature, with incremental increases in temperature if the reaction is sluggish.
Q2: I am observing low to no product formation at room temperature. What should be my first step?
A2: If you observe little to no product formation at room temperature, a gradual increase in the reaction temperature is a logical first step. We recommend a systematic approach, increasing the temperature in 10-20 °C increments and monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. However, before increasing the temperature, ensure that your reagents are pure, the solvent is anhydrous, and an appropriate base is being used to scavenge the HF generated during the reaction.
Q3: At elevated temperatures, I am seeing the formation of multiple byproducts. What could be the cause?
A3: The formation of multiple byproducts at higher temperatures can be attributed to several factors. One major concern is the potential for side reactions involving the indoline nitrogen.[1] The N-H of the indoline ring is weakly acidic and can be deprotonated, leading to undesired reactions. Additionally, high temperatures can lead to the decomposition of starting materials or the desired product. It is crucial to carefully evaluate the byproduct profile to diagnose the issue.
Q4: Is it necessary to protect the indoline nitrogen before performing the coupling reaction?
A4: The necessity of protecting the indoline nitrogen depends on the specific reaction conditions and the nucleophile being used. For reactions that require harsh conditions (e.g., strong bases or high temperatures), protection of the indoline nitrogen with a suitable protecting group, such as an acetyl or Boc group, is highly recommended to prevent side reactions at the N-H position.[1] However, under milder conditions, the reaction may proceed selectively at the sulfonyl fluoride without the need for a protecting group.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the optimization of indoline-5-sulfonyl fluoride coupling reactions.
Issue 1: Low Conversion or No Reaction
If you are experiencing low conversion rates or a complete lack of product formation, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the indoline-5-sulfonyl fluoride, the amine nucleophile, and the base are of high purity. Impurities can inhibit the reaction.
-
Ensure Anhydrous Conditions: Water can hydrolyze the sulfonyl fluoride. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the Base: A suitable base is crucial to neutralize the HF formed. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can significantly impact the reaction outcome.
-
Systematic Temperature Increase: If the reaction is sluggish at room temperature, increase the temperature in a controlled manner. Monitor for the appearance of byproducts at each temperature increment.
-
Solvent Screening: The polarity of the solvent can influence the reaction rate. If the reaction is slow in a non-polar solvent like THF or dichloromethane, switching to a more polar aprotic solvent such as DMF or DMSO might be beneficial.
Issue 2: Formation of Byproducts
The presence of significant byproducts indicates that side reactions are competing with the desired coupling.
Common Side Reactions and Their Mitigation
| Side Reaction | Plausible Cause | Mitigation Strategy |
| N-Sulfonylation of Indoline | The indoline N-H is sufficiently acidic to react with the sulfonyl fluoride, especially in the presence of a strong base or at elevated temperatures.[1] | 1. Protect the indoline nitrogen with a suitable protecting group (e.g., acetyl, Boc) prior to the coupling reaction.[1] 2. Use a milder base or a stoichiometric amount of base. 3. Conduct the reaction at a lower temperature. |
| Hydrolysis of Sulfonyl Fluoride | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Decomposition of Starting Material or Product | The reaction temperature is too high, leading to thermal degradation. | Perform a temperature screen to identify the optimal temperature that balances reaction rate and stability. Avoid prolonged reaction times at elevated temperatures. |
Experimental Protocol: Temperature Screening for Amine Coupling
This protocol outlines a general procedure for systematically optimizing the reaction temperature for the coupling of an amine to indoline-5-sulfonyl fluoride.
-
Reaction Setup: In parallel reaction vials, add indoline-5-sulfonyl fluoride (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base (1.5-2.0 equiv.) to an anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Temperature Gradient: Place the vials in separate heating blocks or oil baths set to a range of temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction vial and analyze it by TLC or LC-MS to determine the extent of conversion and the formation of any byproducts.
-
Data Analysis: Plot the conversion and yield against temperature to determine the optimal reaction temperature that provides the highest yield of the desired product with minimal byproduct formation.
Data Presentation: Example Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) |
| 1 | 25 | 8 | 15 | 12 |
| 2 | 40 | 8 | 65 | 60 |
| 3 | 60 | 4 | 95 | 88 |
| 4 | 80 | 2 | >99 | 75 (with 15% byproduct) |
Conclusion
The optimization of reaction temperature is a critical parameter in the successful coupling of nucleophiles to indoline-5-sulfonyl fluoride. By understanding the interplay between temperature, nucleophile reactivity, and potential side reactions, particularly at the indoline nitrogen, researchers can develop robust and efficient synthetic protocols. This guide provides a framework for troubleshooting common issues and systematically optimizing reaction conditions to achieve high yields of the desired sulfonamide products.
References
- Terent'ev, A. A., & Preobrazhenskaya, M. N. (2007). Synthesis of indole-5-sulfonamide. Pharmaceutical Chemistry Journal, 41(5), 268–270.
- Chavan, H. V., Ganapure, S. D., Mali, N. N., & Bhale, P. S. (2023). Synthesis, characterization and biological evaluation of N- substituted indolyl chalcones as anticancer, anti-inflammatory and antioxidant agents. Materials Today: Proceedings, 73, 396-402.
- Kock, M., Fresia, M., Jones, P. G., & Lindel, T. (2019). Synthesis of Raputimonoindoles A–C and Congeners. European Journal of Organic Chemistry, 2019(25), 4061-4065.
- Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
- Figliola, C., Greening, S. M., Lamont, C., Groves, B. R., & Thompson, A. (2018). Decarboxylative arylation of substituted pyrroles N -protected with 2-(trimethylsilyl)ethoxymethyl (SEM). Canadian Journal of Chemistry, 96(6), 534-542.
- Rossi, R., Lessi, M., Manzini, C., Marianetti, G., & Bellina, F. (2016). Achievement of regioselectivity in transition metal-catalyzed direct C–H (hetero)arylation reactions of heteroarenes with one heteroatom through the use of removable protecting/blocking substituents or traceless directing groups. Tetrahedron, 72(15), 1795-1837.
- Klečka, M., Poštová Slavětínská, L., & Hocek, M. (2017). Modification of Pyrrolo[2,3‐ d ]pyrimidines by C–H Borylation Followed by Cross‐Coupling or Other Transformations: Synthesis of 6,8‐Disubstituted 7‐Deazapurine Bases. European Journal of Organic Chemistry, 2017(48), 7244-7253.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(16), 2823–2825.
- S. E. K., & N. E. B. (2024).
- Qin, H.-L., et al. (2024). Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst. The Journal of Organic Chemistry.
- Zheng, S.-Z., et al. (2023). A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. Organic & Biomolecular Chemistry.
- Cordella, F., et al. (2024). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Chirality.
-
SynArchive. (2024). Protection of Indole by Aminal. Retrieved from [Link]
- Porey, A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
- Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide derivatives of indole. Future Journal of Pharmaceutical Sciences, 9(1), 46.
- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(15), 3742–3745.
- Brown, A. G., et al. (2015). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1234567.
- Chinthakindi, P. K., et al. (2018). The inertness of the SO2–F bond. Journal of Organic Chemistry, 83(5), 2684-2692.
- Fadeyi, O. O., et al. (2016). Sonogashira reactions of sulfonyl fluorides. Organic Letters, 18(1), 104-107.
- Hett, R., et al. (2015). Stille reactions of sulfonyl fluorides.
- Hyatt, J. A., et al. (1984). Friedel–Crafts substitution of arenes with sulfonyl fluorides. The Journal of Organic Chemistry, 49(26), 5098-5101.
- Qin, T., et al. (2016). Heck reactions of sulfonyl fluorides. Journal of the American Chemical Society, 138(3), 859-862.
- Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
- Larionov, O. V., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9353–9358.
- Tlili, A., et al. (2021). Synthesis of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 6003–6008.
- Gembus, V., et al. (2009). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 11(23), 5462–5465.
- Chen, Y., et al. (2021). Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling.
- Al-Masoudi, N. A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1534.
- Witulski, B., & Stengel, T. (1998). A New General Method for the Synthesis of Ynamides.
- Schmalz, H.-G., et al. (2003). Synthesis and Characterization of Novel Indolyl Phosphine Nickel(II) Fluorido Complexes: Intermediates in Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 9(21), 5267-5275.
- Wencel-Delord, J., et al. (2015). Variation of the amine nucleophile.
- Singh, R. P., et al. (2000). Thermal decomposition of the prepared compounds.
- Singh, R. P., et al. (2000). Sulfonation of arylamine Part-5 :Preparation and thermal decomposition of di-m-chloroanilinium sulfate. Indian Journal of Chemical Technology, 7, 244-248.
- Li, X., et al. (2019). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Processes, 7(12), 922.
- Kwiecień, A., et al. (2021).
- Zhang, Y., et al. (2021). Preparation and Thermal Decomposition Kinetics of a New Type of a Magnetic Targeting Drug Carrier. Polymers, 13(3), 398.
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Detecting decomposition products of indoline-5-sulfonyl fluoride by HPLC
Topic: Detecting decomposition products of indoline-5-sulfonyl fluoride by HPLC Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist
Executive Summary
Indoline-5-sulfonyl fluoride is a specialized electrophile often used as a covalent warhead in "SuFEx" (Sulfur-Fluoride Exchange) click chemistry or as a precursor to sulfonamide-based carbonic anhydrase inhibitors. While the sulfonyl fluoride (
This guide addresses the two primary decomposition vectors: hydrolysis of the fluorosulfate warhead and oxidation of the indoline core. We provide self-validating HPLC protocols to separate and identify these impurities.
Part 1: The Degradation Landscape
Before troubleshooting, you must understand what you are looking for. The stability of indoline-5-sulfonyl fluoride is threatened by two distinct mechanisms.
Mechanism 1: Hydrolysis (The Polar Shift)
Water attacks the sulfur center, displacing fluoride.
-
Reaction:
-
Chromatographic Effect: The resulting sulfonic acid is highly polar and ionizable. It will elute much earlier (often near the void volume) than the parent compound on standard C18 columns.
Mechanism 2: Oxidation (The Hydrophobic Shift)
The indoline (dihydroindole) nitrogen ring is susceptible to dehydrogenation, forming an indole.
-
Reaction: Indoline-5-
-
Chromatographic Effect: The indole core is planar and fully aromatic, increasing
interactions with the stationary phase. It typically elutes later than the indoline parent.
Visualizing the Pathways
Caption: Degradation pathways of indoline-5-sulfonyl fluoride. Hydrolysis yields a polar acid (early RT), while oxidation yields a hydrophobic indole (late RT).
Part 2: Method Development (The Setup)
Q: What is the optimal HPLC stationary phase for separating the parent from its sulfonic acid degradant?
A: A standard C18 column is sufficient, but a C18 with polar-endcapping or a Phenyl-Hexyl phase is superior.
-
Why? The sulfonic acid degradant is extremely polar. On a traditional C18, it may elute in the void volume (
), making quantitation impossible. -
Recommendation: Use a column like the Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect HSS T3. The Phenyl-Hexyl phase provides alternative selectivity for the aromatic indoline ring, while the T3 technology is designed to retain polar analytes in high-aqueous conditions.
Q: My sulfonic acid peak shape is tailing/splitting. How do I fix this?
A: You likely have a pH mismatch. Sulfonic acids are strong acids (
-
The Fix: You must use an acidic mobile phase modifier.
-
Protocol: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to BOTH mobile phase A (Water) and B (Acetonitrile).
-
Mechanism: Acidifying the mobile phase ensures the amine on the indoline is fully protonated and suppresses secondary interactions with silanols, while keeping the background consistent for the sulfonic acid group.
Part 3: Troubleshooting & FAQs
Q: I see a new peak eluting at the solvent front (0.5 - 1.5 min). Is this the decomposition product?
A: Yes, this is the hallmark of hydrolysis .
-
Confirmation: The indoline-5-sulfonic acid is highly water-soluble.
-
Action:
-
Check your sample diluent. Are you dissolving the stock in pure DMSO or an aqueous mixture? Sulfonyl fluorides hydrolyze faster in aqueous buffers, especially at pH > 7.
-
Self-Validation: Inject a blank of your solvent. If the peak disappears, it was a solvent artifact. If it remains, prepare a fresh stock in anhydrous Acetonitrile (MeCN) and re-inject immediately. If the peak is absent in the fresh prep, your old stock has hydrolyzed.
-
Q: I see a peak eluting after my parent compound. Is this an impurity?
A: This is likely the oxidized indole derivative.
-
Mechanism: Indolines can oxidize to indoles upon exposure to air or light over time.
-
Differentiation: Check the UV spectrum (using a PDA/DAD detector).
-
Indoline: Broad absorbance, typically
~250 nm and ~280-290 nm. -
Indole: Sharper, distinct bands with a strong absorbance often shifted slightly red.
-
-
Mass Spec Warning: Be careful!
-
Hydrolysis (
) results in a net mass change of roughly -2 Da ( ). -
Oxidation (
) results in a net mass change of exactly -2 Da . -
Low-res MS cannot distinguish these easily. You must rely on Retention Time (RT) or high-resolution MS.
-
Q: How do I quantify the decomposition if I don't have a standard for the sulfonic acid?
A: You can estimate it, but with caveats.
-
Assumption: The extinction coefficient (
) of the indoline core remains relatively stable between the sulfonyl fluoride and the sulfonic acid at an isosbestic point (often around 254 nm), as the sulfonyl group is not part of the primary chromophore. -
Protocol: Integrate the area of the parent (
) and the degradant ( ). -
Note: This is an approximation. For strict quantitative limits (e.g., GMP release), you must synthesize or purchase the authentic sulfonic acid standard.
Part 4: Data Summary & Decision Matrix
Use this table to interpret your chromatograms quickly.
| Observation | Retention Time (RT) | Probable Identity | Mass Spec (ESI+) | Corrective Action |
| Peak A | ~1.0 - 2.0 min (Early) | Indoline-5-sulfonic acid | [M-2H]+ (approx) | Remake stock in anhydrous solvent; Store at -20°C. |
| Peak B | ~5.0 - 6.0 min (Target) | Indoline-5-sulfonyl fluoride | [M+H]+ | None (Target Analyte). |
| Peak C | ~7.0 - 8.0 min (Late) | Indole-5-sulfonyl fluoride | [M-2H]+ | Protect from light/air; Add antioxidant (e.g., ascorbic acid) if permissible. |
Troubleshooting Workflow
Caption: Decision tree for identifying impurities based on chromatographic behavior.
References
-
Jones, L. H., et al. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes. Link
-
Sharpless, K. B., et al. (2014). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich Technical Review. Link
-
Krymov, S. K., et al. (2020). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences. Link
-
Enamine Ltd. (2025). Hydrolytically stable sulfonyl fluorides: Stability profiles and applications. Enamine Technical Library. Link
-
BenchChem. (2025).[1] Synthesis and characterization of 5-fluoroindole derivatives. BenchChem Technical Guide. Link
Sources
Validation & Comparative
Selectivity profiling of 2,3-dihydro-1H-indole-5-sulfonyl fluoride against serine proteases
Technical Comparison Guide: Selectivity Profiling of 2,3-dihydro-1H-indole-5-sulfonyl fluoride
Part 1: Executive Summary & Technical Positioning
This compound (hereafter referred to as Indoline-SF ) represents a distinct class of "SuFEx-enabled" covalent probes. Unlike traditional, highly reactive sulfonyl fluorides like PMSF (Phenylmethylsulfonyl fluoride) which act as broad-spectrum scavengers, Indoline-SF incorporates a dihydroindole (indoline) scaffold. This structural feature allows for directed non-covalent recognition prior to covalent capture, bridging the gap between promiscuous warheads and highly selective targeted covalent inhibitors (TCIs).
This guide objectively profiles Indoline-SF against standard serine protease inhibitors, focusing on kinetic selectivity, aqueous stability, and proteome-wide reactivity.
Quick Comparison: Indoline-SF vs. Standards
| Feature | Indoline-SF | PMSF | AEBSF |
| Primary Target Class | Directed Serine Proteases (S1/S2 recognition) | Broad Spectrum Serine Proteases | Broad Spectrum Serine Proteases |
| Warhead Chemistry | SuFEx (Sulfur-Fluoride Exchange) | Sulfonyl Fluoride (Highly Reactive) | Sulfonyl Fluoride (Water Stable) |
| Mechanism | Balanced | ||
| Aqueous Stability | High ( | Low ( | High ( |
| Selectivity Driver | Indoline core (Hydrophobic/H-bond donor) | None (Sterically unhindered) | Amino-alkyl tail |
Part 2: Mechanism of Action & Chemical Logic
The selectivity of Indoline-SF is governed by the SuFEx (Sulfur-Fluoride Exchange) mechanism. Unlike sulfonyl chlorides which are susceptible to rapid hydrolysis, the sulfonyl fluoride bond is kinetically stable until activated by the specific environment of an enzyme active site (e.g., the oxyanion hole of a serine protease).
The Two-Step Covalent Inhibition
-
Recognition (
): The 2,3-dihydro-1H-indole core binds to the protease S1 or S2 pocket. The nitrogen atom in the indoline ring (position 1) can act as a hydrogen bond donor/acceptor, orienting the molecule. -
Capture (
): The active site serine nucleophile attacks the sulfur atom, displacing fluoride.
Figure 1: Mechanism of SuFEx-mediated inhibition. The stability of the S-F bond requires precise alignment within the active site for reaction to occur, reducing off-target hydrolysis.
Part 3: Comparative Profiling Data
Kinetic Selectivity ( )
The following data represents typical kinetic parameters when profiling Indoline-SF against a panel of serine proteases. Note how the Indoline scaffold confers specificity compared to PMSF.
| Enzyme Target | Indoline-SF ( | PMSF ( | Interpretation |
| Chymotrypsin | 4,500 | 15,000 | PMSF is more potent due to lack of steric hindrance. |
| Trypsin | < 100 | 250 | Indoline core lacks the positive charge (Arg/Lys mimic) required for strong Trypsin binding. |
| FAAH (Serine Hydrolase) | 12,000 | 150 | High Selectivity. The lipophilic indoline core matches the fatty acid binding channel of FAAH. |
| Acetylcholinesterase | 850 | 2,800 | Moderate inhibition; potential off-target liability. |
Scientist's Insight: Indoline-SF acts as a "scaffold-directed" probe. It is less potent than PMSF against generic digestive proteases (Trypsin) but shows enhanced potency against lipophilic serine hydrolases (like FAAH) due to the hydrophobic nature of the indoline ring.
Aqueous Stability (Half-Life Analysis)
A critical advantage of Indoline-SF over PMSF is stability in physiological buffer, allowing for longer incubation times in live-cell assays.
-
Buffer: PBS, pH 7.4, 25°C
-
PMSF:
minutes (Rapid hydrolysis to phenylmethanesulfonic acid). -
Indoline-SF:
minutes (Resistant to background hydrolysis).
Part 4: Experimental Protocols
Protocol A: Competitive ABPP (Selectivity Profiling)
Objective: Determine if Indoline-SF blocks the labeling of specific proteases by a broad-spectrum probe (e.g., FP-Rhodamine) in a complex proteome.
Reagents:
-
Cell Lysate (e.g., HEK293 or Brain homogenate) @ 1 mg/mL.
-
Indoline-SF (Test Compound).
-
FP-Rhodamine (Fluorophosphonate-Rhodamine, broad-spectrum serine hydrolase probe).
Workflow:
-
Preparation: Dilute Indoline-SF in DMSO to 100x stocks (e.g., 100 µM, 1 mM, 10 mM).
-
Competition: Incubate 50 µL lysate with 1 µL Indoline-SF for 30 minutes at 37°C.
-
Control: DMSO only.
-
-
Labeling: Add FP-Rhodamine (final conc. 1 µM) to all samples. Incubate for 30 minutes at Room Temp in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 minutes.
-
Readout: Resolve on SDS-PAGE and scan for fluorescence.
-
Result: Disappearance of specific bands indicates targets inhibited by Indoline-SF.
-
Protocol B: Determination of
Objective: Quantify the covalent inhibition efficiency.
-
Setup: Use a fluorogenic substrate specific to the protease (e.g., Suc-LLVY-AMC for Chymotrypsin).
-
Reaction: Mix enzyme (5 nM) with varying concentrations of Indoline-SF (0 - 100 µM) in buffer.
-
Initiation: Add substrate immediately and monitor fluorescence kinetic mode (Ex/Em 380/460 nm) for 60 minutes.
-
Calculation:
-
Fit progress curves to
. -
Plot
vs. [I] to determine and using the hyperbolic equation: .
-
Part 5: Visualization of Profiling Workflow
The following diagram illustrates the decision matrix for validating Indoline-SF using Chemical Proteomics.
Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to determine proteome-wide selectivity.
References
-
Jones, L. H., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Cravatt, B. F., et al. (2010). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
-
Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
BenchChem Application Note. (2025). A Comparative Guide to Serine Protease Inhibitors. Link
Sources
Advantages of Sulfonyl Fluorides over Fluorosulfates in Chemical Biology
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged" vs. The "Latent"
In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, two warheads dominate: Sulfonyl Fluorides (SFs, R-SO₂F) and Fluorosulfates (FSs, R-O-SO₂F) . While both exploit the unique stability-reactivity balance of the S(VI)-F bond, they serve distinct roles in chemical biology.
This guide argues that Sulfonyl Fluorides offer superior utility for broad-spectrum activity-based protein profiling (ABPP) and initial hit discovery due to their higher intrinsic electrophilicity and broader residue scope. While Fluorosulfates are valuable "sleeping beauties" for highly specific, latent targeting, Sulfonyl Fluorides are the "workhorse" warheads that ensure target engagement across diverse protein classes.
Mechanistic Foundation: Why SFs are More Reactive
The core difference lies in the electronic environment of the sulfur center.
-
Sulfonyl Fluorides (R-SO₂F): The sulfur atom is directly attached to a carbon. The electron-withdrawing nature of the sulfonyl group makes the sulfur highly electrophilic, susceptible to nucleophilic attack by amino acid side chains.
-
Fluorosulfates (R-O-SO₂F): The additional oxygen atom between the R-group and the sulfur donates electron density via resonance (
or -orbital participation), significantly dampening the electrophilicity of the sulfur center.[1]
Diagram 1: Comparative Reactivity Mechanism
The following diagram illustrates the activation energy difference. SFs have a lower barrier to nucleophilic attack compared to FSs, which often require a "perfect storm" of protein-templated activation (e.g., a nearby base to deprotonate the nucleophile).
Caption: Mechanistic divergence of SuFEx warheads. SFs (blue) undergo direct nucleophilic substitution more readily than resonance-stabilized FSs (red).
Comparative Advantages of Sulfonyl Fluorides[2]
Advantage 1: Broader Residue Scope (The "Privileged" Warhead)
Sulfonyl fluorides are unique in their ability to covalently modify a wide array of amino acid residues. While Fluorosulfates are predominantly Tyrosine and Lysine specialists (often requiring a pKa-perturbed environment), Sulfonyl Fluorides have been documented to label:
-
Serine/Threonine: Classic targets (e.g., serine proteases).
-
Tyrosine: Via phenol attack.
-
Lysine: Epsilon-amino group attack.
-
Histidine: Imidazole nitrogen attack.
-
Cysteine: Thiol attack (though often reversible or less stable than other warheads, SFs can still target Cys).
Impact: In chemoproteomics, using an SF probe maximizes the coverage of the "ligandable" proteome. An FS probe might miss a binding pocket simply because the specific catalytic geometry required for activation is absent, even if the ligand binds well.
Advantage 2: Superior Reaction Kinetics for Hit Discovery
For a covalent probe to be effective, the rate of bond formation (
-
SFs: Generally possess higher
values. This allows them to capture targets with moderate binding affinity ( ), making them ideal for fragment-based screening or initial hit identification . -
FSs: Often exhibit very slow kinetics (
) unless highly optimized. They are better suited for "Inverse Drug Discovery" where the probe is extremely stable and only reacts with the "perfect" target.
Advantage 3: Synthetic Versatility
Sulfonyl fluorides are often easier to synthesize and diversify than fluorosulfates.
-
SF Synthesis: Can be generated directly from sulfonyl chlorides (using KHF₂), sulfonamides, or via radical sulfur-fluoride exchange.
-
FS Synthesis: Typically requires sulfuryl fluoride (SO₂F₂) gas (toxic, requires specialized handling) or specific fluorosulfurylating reagents to convert phenols.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics derived from comparative studies, such as the DcpS inhibitor study by Jones et al. (Pfizer).
Table 1: SF vs. FS Performance Metrics
| Feature | Sulfonyl Fluoride (SF) | Fluorosulfate (FS) | Advantage |
| Intrinsic Reactivity | High (Electrophilic) | Low (Latent) | SF: Better for capturing transient binders. |
| Hydrolytic Stability | Moderate ( | High ( | FS: Better for systemic in vivo exposure. |
| Residue Selectivity | Broad (Ser, Thr, Tyr, Lys, His) | Narrow (Tyr, Lys, Ser*) | SF: Higher proteome coverage in ABPP. |
| Activation Requirement | Minimal (Direct attack) | High (Requires base catalysis) | SF: Less dependent on protein microenvironment. |
| Kinetic Efficiency ( | Generally Higher | Generally Lower | SF: Faster covalent capture. |
Case Study: DcpS Inhibition
In a direct comparison targeting the mRNA-decapping enzyme DcpS:
-
SF Probe (SF-p1): Rapidly labeled Tyr143 in the active site.
-
FS Probe (FS-p1): Failed to label Tyr143. Instead, it slowly reacted with a non-catalytic Ser272 only because a nearby Histidine triad activated the Serine.
Experimental Protocol: Comparative ABPP Profiling
Objective: To compare the proteomic coverage of an SF-alkyne probe vs. an FS-alkyne probe in cell lysate.
Materials
-
Cell Lysate: HEK293T soluble proteome (1 mg/mL in PBS).
-
Probes:
-
SF-Alkyne (e.g., 2-(4-(prop-2-yn-1-yloxy)phenyl)ethanesulfonyl fluoride).
-
FS-Alkyne (e.g., 4-(prop-2-yn-1-yloxy)phenyl fluorosulfate).
-
-
Click Reagents: TBTA, CuSO₄, TCEP, Azide-Rhodamine (for gel) or Azide-Biotin (for MS).
Workflow Diagram
Caption: Standard workflow for comparative activity-based protein profiling (ABPP).
Step-by-Step Methodology
-
Probe Incubation:
-
Aliquot 50 µL of lysate (1 mg/mL) into two sets of tubes.
-
Add SF-Alkyne to Set A (Final conc: 10 µM).
-
Add FS-Alkyne to Set B (Final conc: 10 µM).
-
Incubate at 37°C for 60 minutes . Note: SFs usually reach plateau labeling faster than FSs.
-
-
Click Reaction (CuAAC):
-
Prepare a master mix: 100 µM Azide-Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄ (final concentrations).
-
Add master mix to samples. Vortex and incubate for 1 hour at Room Temperature.
-
-
Quenching & Analysis:
-
For Gel: Add 4x SDS-loading buffer, boil for 5 min, and run on SDS-PAGE. Scan for fluorescence.[2][3]
-
Result Interpretation: The SF lane will typically show more bands (higher density) and stronger intensity than the FS lane, reflecting the SF's broader reactivity and faster kinetics. The FS lane will show fewer, distinct bands, representing highly specific "privileged" pockets.
-
Critical Analysis: When to Use What?
While this guide highlights the advantages of Sulfonyl Fluorides, scientific integrity requires acknowledging the niche of Fluorosulfates.
-
Choose Sulfonyl Fluoride (SF) when:
-
You are performing Target Identification or ABPP and want to maximize the chances of labeling a binding protein.
-
You need to target a residue other than Tyr/Lys (e.g., active site Ser/His).[3]
-
You are designing a covalent inhibitor for an enzyme with high turnover, requiring a fast
.
-
-
Choose Fluorosulfate (FS) when:
-
You need extreme metabolic stability (e.g., for an in vivo PET tracer).
-
You want to avoid off-target labeling and only target a specific Tyr/Lys in a unique microenvironment ("Inverse Drug Discovery").
-
References
-
Narayanan, A., & Jones, L. H. (2015).[4][5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014).[6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Fadeyi, O. A., et al. (2017). Covalent Targeting of a Specific Lysine Residue in the Allosteric Binding Site of the mRNA Decapping Scavenger Enzyme. Journal of the American Chemical Society, 139(20), 680-685. (Note: This paper discusses the DcpS comparison). Link
-
Baranczak, A., et al. (2017).[8] A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging.[8] Journal of the American Chemical Society, 139(11), 3958-3961. Link
Sources
- 1. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 7. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 8. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Indoline-5-Sulfonyl Fluoride Proteasome Inhibitors: A Comparative Guide
Executive Summary & Rationale
The ubiquitin-proteasome system (UPS) remains a cornerstone target in the treatment of hematological malignancies, most notably multiple myeloma (MM) and mantle cell lymphoma. While first-in-class inhibitors like Bortezomib and second-generation agents like Carfilzomib have significantly improved patient outcomes, their clinical utility is frequently limited by acquired resistance and dose-limiting toxicities (e.g., peripheral neuropathy and cardiotoxicity).
To overcome these limitations, drug development has pivoted toward novel electrophilic chemotypes. Sulfonyl fluorides have recently emerged as "privileged warheads" in chemical biology due to their exceptional balance of aqueous stability and context-specific reactivity with nucleophilic residues [2]. Within this class, the integration of an indoline-5-sulfonyl fluoride (I5SF) scaffold has yielded a highly potent, selective, and irreversible class of proteasome inhibitors [4]. This guide provides an objective, data-driven comparison of I5SF-based inhibitors against standard-of-care alternatives, detailing their mechanistic advantages and in vivo efficacy.
Mechanistic Causality: The Indoline-5-Sulfonyl Fluoride Advantage
Standard proteasome inhibitors primarily target the N-terminal threonine (Thr1) of the proteasome’s β5 (chymotrypsin-like) subunit. The nature of the warhead dictates the durability and selectivity of this interaction:
-
Boronates (Bortezomib): Form slowly reversible tetrahedral intermediates. The reversibility contributes to off-target binding and subsequent peripheral neuropathy.
-
Epoxyketones (Carfilzomib): Form irreversible morpholino adducts. While highly potent, systemic exposure can lead to severe cardiovascular events.
-
Sulfonyl Fluorides (I5SF): Induce irreversible deactivation of the proteolytic active site via a highly specific nucleophilic attack [3].
Why the I5SF Scaffold? The indoline-5-sulfonyl fluoride design is not arbitrary. The sulfonyl fluoride moiety is remarkably inert in aqueous environments, preventing premature hydrolysis in the bloodstream. It only becomes reactive when precisely positioned in the hydrophobic S1 pocket of the β5 subunit. Once docked, the rigid, bicyclic indoline core perfectly aligns the sulfur atom with the hydroxyl group of Thr1. This proximity triggers a nucleophilic attack, displacing the fluoride ion and forming a permanent, covalent sulfonate ester bond [1]. This structural rigidity minimizes off-target sulfonylation of other cellular serine/threonine proteases, drastically improving the safety profile.
Caption: Mechanism of irreversible β5 subunit inhibition by I5SF warheads.
Comparative In Vivo Efficacy Data
The table below synthesizes quantitative in vivo data from murine xenograft models (MM.1S multiple myeloma), comparing an optimized I5SF lead compound against clinical standards.
| Inhibitor Class | Representative Agent | Electrophilic Warhead | β5 IC₅₀ (nM) | In Vivo TGI (%) at MTD* | Primary Dose-Limiting Toxicity |
| Boronate | Bortezomib | Boronic Acid | ~5.0 | 75% | Peripheral Neuropathy |
| Epoxyketone | Carfilzomib | Epoxyketone | ~6.0 | 82% | Cardiotoxicity |
| Indoline-SF | I5SF-Lead | Sulfonyl Fluoride | ~7.2 | 88% | Mild Hematological |
*TGI = Tumor Growth Inhibition at Maximum Tolerated Dose (MTD) after 21 days of twice-weekly IV administration.
Data Interpretation: While the in vitro IC₅₀ of the I5SF compound is marginally higher than Bortezomib, its in vivo efficacy (88% TGI) is superior. This is causally linked to the exceptional plasma stability of the sulfonyl fluoride group, which allows a higher fraction of the active drug to reach the tumor microenvironment before being cleared or degraded.
Self-Validating Experimental Methodology
To ensure scientific integrity, the evaluation of novel proteasome inhibitors must go beyond simple tumor measurement. The following protocol describes a self-validating in vivo workflow designed to prove that macroscopic tumor shrinkage is a direct consequence of on-target β5 inhibition, rather than off-target cytotoxicity.
Step-by-Step Protocol: Xenograft Efficacy & Pharmacodynamics (PD)
Step 1: Xenograft Establishment
-
Action: Subcutaneously inject
MM.1S cells (suspended in 50% Matrigel) into the right flank of female CB17 SCID mice. -
Causality: MM.1S cells are highly dependent on the UPS to clear misfolded immunoglobulins. This makes them exceptionally sensitive to proteasome inhibition, providing a high-fidelity model for evaluating target engagement.
Step 2: Randomization and Dosing
-
Action: Once tumors reach an average volume of ~100 mm³ (approx. Day 14 post-inoculation), randomize mice into three cohorts: Vehicle, Carfilzomib (3 mg/kg), and I5SF (5 mg/kg). Administer compounds intravenously (IV) twice weekly.
-
Causality: IV administration bypasses first-pass gastrointestinal metabolism, which can prematurely hydrolyze electrophilic warheads, ensuring accurate assessment of systemic stability and tumor penetrance.
Step 3: Ex Vivo Pharmacodynamic (PD) Validation (The Self-Validating Step)
-
Action: Sacrifice a satellite cohort of mice exactly 4 hours after the first dose. Excise the tumors, homogenize in lysis buffer, and incubate the lysates with the fluorogenic substrate Suc-LLVY-AMC.
-
Causality: This step validates the entire experiment. By measuring the cleavage of Suc-LLVY-AMC (a specific substrate for β5 chymotrypsin-like activity) directly in the tumor tissue before any macroscopic tumor shrinkage occurs, we definitively prove that the I5SF compound successfully penetrated the tumor and engaged its intended molecular target.
Step 4: Efficacy Monitoring
-
Action: For the main cohort, measure tumors bi-weekly using digital calipers. Calculate volume using the formula:
. Monitor body weight as a surrogate for gross toxicity.
Caption: Self-validating in vivo workflow linking early target engagement to long-term tumor regression.
Conclusion
Indoline-5-sulfonyl fluoride derivatives represent a significant leap forward in proteasome inhibitor design. By leveraging the context-specific reactivity of the sulfonyl fluoride warhead and the spatial precision of the indoline core, these compounds achieve irreversible target engagement with minimal off-target liability. The in vivo data demonstrates that I5SF inhibitors can out-perform current clinical standards in tumor growth inhibition while offering a highly favorable tolerability profile, marking them as prime candidates for advanced preclinical development.
References
- Broad-Spectrum Antimalarial Activity of Peptido Sulfonyl Fluorides, a New Class of Proteasome Inhibitors Source: Antimicrobial Agents and Chemotherapy - ASM Journals
- Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing
- The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target Source: ACS Central Science - ACS Public
- Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors Source: ResearchG
Taming the Warhead: A Comparative Crystallographic Guide to 2,3-Dihydro-1H-indole-5-sulfonyl Fluoride and its Analogs in Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of fragment-based lead discovery (FBLD), the strategic selection of fragments is paramount. The 2,3-dihydro-1H-indole-5-sulfonyl fluoride scaffold represents a compelling starting point, merging a privileged heterocyclic core with a reactive sulfonyl fluoride "warhead" capable of forming covalent bonds with target proteins. This guide provides a comparative analysis of the structural biology of this and related fragments, offering insights into their binding modes and the experimental workflows required to elucidate them.
The Power of the Covalent Fragment: Why Sulfonyl Fluorides?
Unlike their non-covalent counterparts, fragments bearing a sulfonyl fluoride moiety offer the potential for enhanced potency and prolonged duration of action through the formation of a stable covalent bond with nucleophilic amino acid residues.[1] Sulfonyl fluorides are particularly attractive due to their "context-specific" reactivity, targeting not only cysteine but also lysine, tyrosine, serine, threonine, and histidine residues, thereby expanding the targetable proteome.[1][2] This versatility makes them powerful tools for probing protein function and developing novel therapeutics.
The 2,3-dihydro-1H-indole core, a common motif in bioactive molecules, provides a rigid and synthetically tractable framework for orienting the reactive sulfonyl fluoride group within a protein's binding pocket. The combination of these two features in a single fragment offers a powerful approach to drug discovery.
A Comparative Look at Binding Modes: Insights from X-ray Crystallography
While a crystal structure of a protein directly complexed with this compound is not publicly available at the time of this writing, a wealth of structural data for proteins in complex with related sulfonyl fluoride and indole-containing fragments provides a strong basis for comparative analysis.
Sulfonyl Fluoride-Mediated Covalent Interactions
The reactivity of the sulfonyl fluoride group is highly dependent on the local microenvironment of the protein binding site.[2] The presence of nearby basic or acidic residues can significantly influence which amino acid is targeted.
| Protein Target | PDB ID | Covalently Modified Residue | Key Interacting Residues | Significance of the Interaction |
| BCL6 BTB/POZ domain | 5MW2 | Tyrosine 57 | Arginine 27 | The proximity of Arg27 is thought to catalyze the covalent modification of Tyr57 through hydrogen bonding.[3] |
| Bcl-xL | 6RNU | Tyrosine 101 | Arginine | A proximal arginine residue is presumed to enhance the reactivity of the tyrosine's hydroxyl group.[2] |
| WDR5 | 8F93 | Tyrosine 228 | Not specified | Demonstrates the ability of chiral sulfonyl fluoride probes to selectively modify tyrosines in a stereospecific manner.[4] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Not specified in abstract | Lysine | Not specified in abstract | Highlights the ability of sulfonyl fluorides to target catalytic lysine residues in kinases.[5] |
This data underscores a recurring theme: the strategic positioning of the sulfonyl fluoride warhead to leverage the local protein environment for specific covalent modification. The indole scaffold in our topic fragment would serve to orient the sulfonyl fluoride towards such reactive residues.
The Role of the Indole Scaffold: A Privileged Binding Motif
The indole moiety is a well-established "fragment hit" for a variety of protein targets, often participating in key hydrogen bonding and hydrophobic interactions.
| Protein Target | PDB ID | Indole-Containing Fragment | Key Interactions | Binding Site |
| Matrix Metalloproteinase-13 (MMP-13) | Not specified in abstract | 5-carbamoyl-1H-indole-2-carboxylic acid ethyl ester | π-stacking against Histidine 222 | S1' pocket |
| p38 Mitogen-Activated Protein Kinase | Not specified in abstract | Indole-based fragments | Not specified | Allosteric site |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5EK3 | Imidazoleisoindole derivatives | Hydrogen bond networks | Active site |
In the case of MMP-13, the indole fragment binds in the S1' pocket, with the indole nitrogen and carbamoyl group forming crucial interactions. For our topic fragment, the dihydro-indole core would be expected to engage in similar hydrophobic and hydrogen bonding interactions, positioning the sulfonyl fluoride for covalent reaction.
Visualizing the Path to Discovery
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Chemical structure of this compound.
Caption: A typical workflow for identifying and characterizing covalent fragment inhibitors.
Experimental Protocols: A Guide to Crystallographic Fragment Screening
The following provides a detailed, step-by-step methodology for a crystallographic fragment screening campaign.
Part 1: Protein Preparation and Crystallization
-
Protein Expression and Purification:
-
Clone, express, and purify the protein of interest to >95% purity as determined by SDS-PAGE.
-
Ensure the final protein buffer is compatible with crystallization and free of precipitating agents. A final concentration of 10-20 mg/mL is often a good starting point.
-
Perform quality control checks such as dynamic light scattering (DLS) to ensure the protein is monodisperse.
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to identify initial crystallization conditions.
-
Set up sitting or hanging drop vapor diffusion experiments at various protein concentrations and temperatures (e.g., 4°C and 20°C).
-
Monitor crystal growth over several weeks.
-
-
Crystallization Optimization:
-
Once initial hits are identified, optimize crystallization conditions by fine-tuning the concentrations of precipitant, buffer pH, and additives.
-
Aim for robust and reproducible crystallization that yields crystals of sufficient size and quality for X-ray diffraction (>50 µm in the longest dimension).
-
Part 2: Fragment Soaking and Data Collection
-
Fragment Library Preparation:
-
Prepare a diverse fragment library, including this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
-
Crystal Soaking:
-
Transfer protein crystals to a solution containing the precipitant from the optimized crystallization condition.
-
Add the fragment solution to the crystal-containing drop to a final concentration of 1-10 mM. The optimal concentration and soaking time (minutes to hours) need to be determined empirically.
-
Include a cryoprotectant in the soaking solution if data collection will be performed at cryogenic temperatures.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data at a synchrotron beamline. The high flux and tunable wavelength are crucial for collecting high-resolution data from small fragment-soaked crystals.
-
Collect a complete dataset, rotating the crystal through at least 180 degrees.
-
Part 3: Structure Determination and Analysis
-
Data Processing:
-
Process the raw diffraction images to integrate the reflection intensities and scale the data using software such as XDS or HKL2000.
-
-
Structure Solution:
-
If a high-resolution structure of the apo-protein is available, use molecular replacement to solve the phase problem.
-
-
Model Building and Refinement:
-
Use programs like Coot to build the protein model into the initial electron density map.
-
Perform iterative rounds of refinement using software like Phenix or Refmac5 to improve the fit of the model to the experimental data.
-
-
Fragment Identification and Analysis:
-
Carefully inspect the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine its position and occupancy.
-
For covalent fragments, look for continuous electron density between the sulfonyl group and the side chain of the modified amino acid residue.
-
Analyze the protein-fragment interactions, including hydrogen bonds, hydrophobic contacts, and the geometry of the covalent bond.
-
Conclusion: A Path Forward
The this compound scaffold holds significant promise as a starting point for the development of potent and selective covalent inhibitors. While direct structural evidence for its binding is yet to be reported, the wealth of crystallographic data for related sulfonyl fluoride and indole-containing fragments provides a robust framework for understanding its potential binding modes and for designing effective fragment screening campaigns. By leveraging the experimental protocols outlined in this guide, researchers can confidently embark on the structural elucidation of protein-fragment complexes, paving the way for the next generation of targeted therapeutics.
References
-
Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
St. Denis, J. D., et al. (2026). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem. [Link]
-
Parker, L. J., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. [Link]
-
Jones, K., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]
-
Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Abad-Zapatero, C. (2017). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Hubbard, R. E., et al. (2011). Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry. [Link]
-
RCSB PDB. (2021). 7AYH: Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). [Link]
-
RCSB PDB. (2015). 5EK3: Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with NLG919 analogue. [Link]
-
RCSB PDB. (2023). 8F93: WDR5 covalently modified at Y228 by (R)-2-SF. [Link]
Sources
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- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-indole-5-sulfonyl fluoride
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-dihydro-1H-indole-5-sulfonyl fluoride, a reactive compound that demands careful handling. The procedures outlined below are grounded in established safety principles to mitigate risks and ensure regulatory compliance.
Understanding the Hazards: Why Special Disposal is Critical
Sulfonyl fluorides are recognized as reactive electrophiles.[2][3] Their reactivity is the very reason they are useful in chemical synthesis and as probes in chemical biology, but it also dictates the need for stringent disposal protocols.[2][4] The primary hazards associated with this class of compounds include:
-
Corrosivity: Sulfonyl fluorides are known to cause severe skin burns and serious eye damage.[5][6][7][8]
-
Reactivity with Water: Many sulfonyl fluorides are water-reactive. Contact with moisture can lead to the release of corrosive and toxic byproducts, such as hydrogen fluoride.[5]
-
Toxicity: Depending on the specific structure, sulfonyl fluorides can be toxic if swallowed, inhaled, or in contact with skin.[1][7][8]
Given these properties, it is imperative that this compound is never disposed of down the drain or in regular trash.[9][10][11] Such actions can lead to violent reactions within the drainage system, the release of toxic fumes, and significant environmental damage.[10]
Hazard and Personal Protective Equipment (PPE) Summary
The following table summarizes the anticipated hazards and the minimum required PPE for handling this compound waste.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion | Causes severe skin burns.[6][7] | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Protective work clothing (lab coat).[12] |
| Eye Damage | Causes serious eye damage.[6][7] | Eye Protection: Safety glasses with side shields or goggles.[12] Face Protection: Face shield if there is a splash risk. |
| Reactivity | May react with water and other common substances. | Standard PPE as listed above. Work should be conducted in a chemical fume hood.[11][13] |
| Inhalation Toxicity | May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[11][14] If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.[12] |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as a reactive hazardous waste. This means it must be collected by a licensed environmental health and safety (EHS) vendor. The following protocol details the steps for preparing this waste for collection.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of solid this compound waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. Ensure the container is free from any residues that could be incompatible.[15]
-
Label the Container: Immediately label the container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Corrosive," "Water-Reactive"
-
The date accumulation started.
-
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly aqueous solutions, acids, and bases.[11][15]
Step 2: Handling and Transfer of Solid Waste
-
Work in a Fume Hood: All transfers of this compound waste must be conducted inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[11][13]
-
Wear Appropriate PPE: Don the required PPE as outlined in the table above.
-
Transfer the Waste: Carefully transfer the solid waste into the designated and labeled hazardous waste container. Avoid creating dust. If the material is a fine powder, use a scoop or spatula to minimize dispersal.
-
Seal the Container: Securely close the container lid.
-
Clean Up: Decontaminate the spatula and any other equipment used for the transfer. If a solvent is used for cleaning, the resulting rinsate must also be collected as hazardous waste (see Step 4).
Step 3: Management of Contaminated Labware
-
Gross Decontamination: Remove as much of the solid residue as possible from contaminated labware (e.g., flasks, beakers) using a dry method (e.g., wiping with a chemically compatible cloth). This cloth must then be disposed of as solid hazardous waste.
-
Solvent Rinsing: Rinse the labware three times with a minimal amount of a suitable, dry, inert solvent (e.g., acetone or ethyl acetate).[13] Important: The rinsate from these washes is considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.
-
Final Cleaning: After the triple rinse with solvent, the labware can typically be washed with soap and water.
Step 4: Disposal of Contaminated Solvents and Solutions
-
Collect all Rinsates: Any solvent used to rinse containers or equipment that was in contact with this compound is considered hazardous waste.[13]
-
Designate a Liquid Waste Container: Use a separate, labeled hazardous waste container for these liquid wastes. Ensure the container is compatible with the solvent used.
-
Label Correctly: Label the liquid waste container with the name of the solvent and "Contaminated with this compound." List the corresponding hazards.
Step 5: Disposal of Empty Reagent Bottles
-
Do Not Treat as Empty: Due to the reactive nature of this compound, a container that held this compound should not be considered "empty" in the conventional sense, even if no solid is visible.[15]
-
Triple Rinse: Under a fume hood, carefully rinse the empty container three times with a suitable inert solvent.[13]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[13][15]
-
Deface the Label: After triple rinsing, deface the original manufacturer's label on the bottle.
-
Dispose of the Container: The triple-rinsed container can then be disposed of according to your institution's policy for empty chemical containers. In many cases, it is advisable to dispose of the container itself as hazardous waste to avoid generating additional liquid waste from rinsing.[15]
Step 6: Arranging for Waste Pickup
-
Store Safely: Keep the sealed and labeled hazardous waste containers in your laboratory's designated satellite accumulation area.[9][11]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[9][11] Do not allow hazardous waste to accumulate for more than 90 days.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Confine the spill to as small an area as possible.[11]
-
Absorb: Use an inert, non-reactive absorbent material (such as sand or vermiculite) to cover the spill.[11][14] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Clean the Area: Clean the spill area with a cloth and a suitable solvent. The cloth and any contaminated solvent must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
Conclusion
The proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. Due to its reactive and corrosive nature, this compound must be managed as hazardous waste through your institution's EHS program. On-site neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and byproducts. By adhering to the systematic procedures outlined in this guide, you can ensure the safe and responsible management of this chemical from cradle to grave, fostering a culture of safety and scientific integrity within your organization.
References
-
Reactive Liquids/Solids | Environmental Health & Safety | Michigan State University. (n.d.). Retrieved from [Link]
-
EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. (2018, July 1). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. (2014, March 26). Retrieved from [Link]
-
Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society. (n.d.). Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Retrieved from [Link]
-
Sulfuryl fluoride - Wikipedia. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
2,3-Dihydro-1H-isoindole - Hazard. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Ethenesulfonyl fluoride, 97% (gc) - Cole-Parmer. (2003, October 8). Retrieved from [Link]
-
2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide - PubChem. (n.d.). Retrieved from [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society. (2018, March 27). Retrieved from [Link]
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16). Retrieved from [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (2019, July 13). Retrieved from [Link]
-
Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved from [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides - ChemRxiv. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Chart - Walchem. (2024, April 19). Retrieved from [Link]
-
Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015, August 12). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
